Quinacrine
Beschreibung
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Mepacrine (also known as this compound and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.
This compound Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative this compound with potential antineoplastic and antiparasitic activities. This compound may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJTRJOBQGKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate) | |
| Record name | Mepacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022627 | |
| Record name | Atabrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Bright yellow crystals | |
CAS No. |
83-89-6 | |
| Record name | (±)-Quinacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atabrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0C805XYDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Quinacrine as an Inhibitor of Phospholipase A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a compound historically utilized for its antimalarial properties, has garnered significant attention for its inhibitory effects on phospholipase A2 (PLA2) enzymes. PLA2s are a diverse family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids and lysophospholipids. These products, particularly arachidonic acid, are precursors to a wide array of inflammatory mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 presents a compelling therapeutic strategy for a variety of inflammatory diseases. This technical guide provides an in-depth overview of this compound's role as a PLA2 inhibitor, detailing its mechanism of action, effects on various PLA2 isoforms, and the experimental methodologies used to characterize its activity.
Mechanism of Action
The inhibitory action of this compound on PLA2 is multifaceted, involving both direct interaction with the enzyme and modulation of the phospholipid substrate environment.[1] It is proposed that this compound first binds to the phospholipid membrane, with a notable preference for acidic phospholipids such as phosphatidylglycerol, and subsequently intercalates into the membrane.[1][2] This interaction alters the physical properties of the membrane, which can indirectly affect PLA2 activity.
Furthermore, studies suggest a direct binding of this compound to PLA2, potentially near the active site and the Ca²⁺ binding site.[1] The interaction between this compound and PLA2 appears to be influenced by the presence of calcium ions; for instance, the addition of 4 mM CaCl₂ has been shown to almost completely reverse the binding of this compound to eosin-labeled PLA2.[1]
Quantitative Data on PLA2 Inhibition
While this compound is widely cited as a PLA2 inhibitor, specific IC50 values for its activity against different PLA2 isoforms (cytosolic PLA2 - cPLA2, secretory PLA2 - sPLA2, and calcium-independent PLA2 - iPLA2) are not consistently reported in publicly available literature. Much of the research describes the inhibitory effects at specific concentrations rather than providing a definitive IC50 value. The available quantitative data is summarized below.
| Parameter | Value | Cell/Enzyme System | Comments |
| Inhibitory Concentration | 100 µM | Ca-PLA2 | This concentration was used to demonstrate the inhibitory effect of this compound on Ca-PLA2 activity in plasmatic coagulation kinetics.[3] |
| IC50 | ~1 µM (10⁻⁶ mol/l) | Slow calcium channel current (Isi) | While not a direct measure of PLA2 inhibition, this demonstrates this compound's potent calcium antagonistic properties, which can indirectly affect Ca²⁺-dependent PLA2s.[4] |
| Inhibitory Effect | Progressive reduction | Porcine pancreatic PLA2 | The hydrolysis of phosphatidylcholine was progressively reduced with increasing this compound concentration.[1] |
| Inhibitory Effect | Complete blockage at 5 mg/kg | cPLA2 immunoreactivity | In vivo administration in rats completely blocked the increase in cPLA2 immunoreactivity following fimbria-fornix transection.[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TNF-α Induced NF-κB Activation via PLA2
This compound's inhibition of PLA2 has downstream effects on inflammatory signaling pathways. One of the key pathways affected is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response. Tumor Necrosis Factor-alpha (TNF-α) can induce the activation of cPLA2, which in turn contributes to the activation of NF-κB. By inhibiting PLA2, this compound can disrupt this cascade.
Experimental Workflow for Screening PLA2 Inhibitors
A typical workflow for screening potential PLA2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency and mechanism of action.
Experimental Protocols
In Vitro PLA2 Activity Assay (Radiometric)
This protocol describes a common method for measuring PLA2 activity by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.
Materials:
-
Enzyme: Purified PLA2 (e.g., porcine pancreatic sPLA2 or recombinant human cPLA2)
-
Substrate: [³H]-arachidonyl-labeled phosphatidylcholine (or other suitable phospholipid)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂ and bovine serum albumin (BSA)
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid)
Procedure:
-
Prepare substrate vesicles by drying the radiolabeled phospholipid under nitrogen and resuspending in assay buffer followed by sonication.
-
In a reaction tube, combine the assay buffer, substrate vesicles, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the PLA2 enzyme.
-
Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform, methanol, and acetic acid).
-
Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.
-
Spot the organic phase onto a TLC plate and develop the plate to separate the free fatty acid from the unhydrolyzed phospholipid.
-
Scrape the spot corresponding to the radiolabeled arachidonic acid into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Langmuir Film Balance for this compound-Phospholipid Interaction
This technique is used to study the interaction of this compound with phospholipid monolayers at an air-water interface, providing insights into its membrane-perturbing effects.
Materials:
-
Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate)
-
Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC, phosphatidylglycerol - PG) dissolved in a volatile organic solvent (e.g., chloroform)
-
Subphase: Ultrapure water or buffer solution
-
This compound solution
Procedure:
-
Clean the Langmuir trough meticulously to remove any surface-active contaminants.
-
Fill the trough with the subphase.
-
Carefully deposit the phospholipid solution onto the subphase surface to form a monolayer.
-
Allow the solvent to evaporate completely.
-
Compress the monolayer at a constant rate using the movable barriers of the trough while recording the surface pressure as a function of the area per molecule. This generates a surface pressure-area (π-A) isotherm for the pure phospholipid.
-
To study the interaction with this compound, either:
-
Inject the this compound solution into the subphase beneath the pre-formed phospholipid monolayer and record the change in surface pressure over time at a constant area.
-
Prepare a mixed monolayer by co-spreading the phospholipid and this compound solution on the subphase and record the π-A isotherm.
-
-
Analyze the changes in the π-A isotherms (e.g., shifts in the liftoff area, changes in compressibility) to characterize the interaction of this compound with the phospholipid monolayer.[2][6]
Fluorescence Resonance Energy Transfer (FRET) for this compound-PLA2 Binding
FRET can be employed to study the direct binding of this compound to PLA2 in solution.
Materials:
-
Fluorophore-labeled PLA2 (e.g., eosin-labeled PLA2 as the acceptor).
-
This compound (which has intrinsic fluorescence and can act as a donor).
-
Spectrofluorometer capable of measuring fluorescence emission spectra.
-
Assay buffer.
Procedure:
-
Determine the excitation and emission spectra of this compound and the labeled PLA2 separately to identify suitable wavelengths for FRET.
-
In a cuvette, prepare a solution of the labeled PLA2 in the assay buffer.
-
Measure the fluorescence emission of the labeled PLA2 upon excitation at a wavelength where this compound does not absorb significantly.
-
Titrate the labeled PLA2 solution with increasing concentrations of this compound.
-
After each addition of this compound, record the fluorescence emission spectrum of the mixture upon excitation of the donor (this compound).
-
Analyze the data for a decrease in the donor (this compound) fluorescence and a concomitant increase in the acceptor (labeled PLA2) fluorescence, which is indicative of FRET.
-
The binding affinity can be quantified by fitting the changes in fluorescence to a binding isotherm.[1]
Conclusion
This compound demonstrates clear inhibitory effects on phospholipase A2, a key enzyme in the inflammatory cascade. Its mechanism of action is complex, involving both direct enzyme interaction and modulation of the phospholipid membrane. While specific IC50 values for different PLA2 isoforms remain to be definitively established in the broader literature, the existing body of evidence strongly supports its role as a PLA2 inhibitor. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other potential PLA2 inhibitors, which is crucial for the development of novel anti-inflammatory therapeutics. The provided diagrams of the signaling pathway and experimental workflow offer a visual guide to understanding the context and practical approaches in this field of research.
References
- 1. Binding of this compound to acidic phospholipids and pancreatic phospholipase A2. Effects on the catalytic activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multimodal Investigation into the Interaction of this compound with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+-antagonistic properties of phospholipase A2 inhibitors, mepacrine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phospholipase A2 inhibitor this compound prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Induction of Autophagy by Quinacrine Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways involved in the induction of autophagy by Quinacrine (QC). This compound, a repurposed antimalarial drug, has demonstrated potent anti-cancer activity by modulating cellular processes, including autophagy, making it a subject of significant interest in oncology and drug development.
Data Presentation: Quantitative Effects of this compound on Autophagy and Cell Viability
The following tables summarize the quantitative data from key studies investigating the effects of this compound treatment on markers of autophagy and cell viability in various cancer cell lines.
Table 1: Effect of this compound on Autophagic Markers
| Cell Line | This compound (µM) | Duration (hours) | Marker | Observation | Reference |
| OV2008, C13, HeyA8, HeyA8MDR (Ovarian Cancer) | 5.0, 10.0 | 24 | LC3B-II | Induction of the lipidated form of LC3B-II. | [1] |
| C13, HeyA8MDR (Ovarian Cancer) | Not Specified | 4 | p62/SQSTM1 | Downregulation observed as early as 4 hours. | [1] |
| C13, HeyA8MDR (Ovarian Cancer) | Not Specified | 4 | LC3B | Upregulation observed as early as 4 hours. | [1] |
| HCT-116 (Parental, p53-/-, p21-/-) (Colon Cancer) | Dose-dependent | Not Specified | LC3B-II | Decreased expression in p53-/- and p21-/- cells compared to parental cells. | [2] |
| HCT-116 (Parental) (Colon Cancer) | Dose-dependent | Not Specified | Autophagic Vacuoles (Acridine Orange) | Increased accumulation. | [2] |
| HCT-116 (p53-/-, p21-/-) (Colon Cancer) | Dose-dependent | Not Specified | Autophagic Vacuoles (Acridine Orange) | Decreased staining compared to parental cells. | [2] |
Table 2: Autophagic Flux Modulation by this compound and Inhibitors
| Cell Line | Treatment | Duration (hours) | Marker | Observation | Reference |
| C13, HeyA8MDR (Ovarian Cancer) | This compound + Bafilomycin A1 | Not Specified | p62/SQSTM1 | Bafilomycin A1 co-treatment protected against this compound-mediated p62 degradation. | [1][3] |
| OV2008, C13 (Ovarian Cancer) | This compound + Cisplatin ± Bafilomycin A1 (50 nM) | 48 (MTT Assay) | Cell Viability | Bafilomycin A1 pretreatment inhibited the combined QC plus cisplatin-induced cytotoxicity. | [1] |
| C13 (Ovarian Cancer) | This compound ± Z-VAD-FMK (Caspase Inhibitor) in ATG5 KD cells | Not Specified | Apoptosis (FACS) | ATG5 knockdown significantly attenuated this compound-induced apoptosis. | [4] |
Signaling Pathways of this compound-Induced Autophagy
This compound induces autophagy through multiple signaling pathways, which can be either dependent on or independent of the tumor suppressor protein p53.
p53-Dependent Autophagy Induction
In certain cancer cell types, such as colon cancer, this compound's induction of autophagy is mediated through a p53-dependent mechanism.[2] This pathway involves the activation of p53, which in turn transcriptionally activates downstream targets like Damage-Regulated Autophagy Modulator 1 (DRAM1).[5][6] DRAM1 is a lysosomal protein that plays a crucial role in the initiation of autophagy.[7][8] The activation of this pathway leads to the formation of autophagosomes and subsequent autophagic cell death.[2]
Caption: p53-Dependent Autophagic Pathway Induced by this compound.
p53-Independent Autophagy and Lysosomal Crosstalk
In other cancer types, such as ovarian cancer, this compound induces autophagy through a p53-independent mechanism.[1][3] This pathway involves the downregulation of p62/SQSTM1, an autophagy receptor protein.[1][9] A key event in this mechanism is the upregulation and activation of the lysosomal protease Cathepsin L (CTSL).[4][10] Activated CTSL promotes lysosomal membrane permeabilization (LMP), releasing active CTSL into the cytosol.[4][11] Cytosolic CTSL can then cleave Bid to tBid, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptotic cell death.[4] This highlights a critical crosstalk between this compound-induced autophagy and apoptosis.
Caption: p53-Independent Autophagy and Apoptosis Crosstalk.
Interaction with the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central negative regulator of autophagy.[12][13] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy initiation.[14][15] While direct inhibition of mTOR by this compound is not extensively documented, this compound's ability to interfere with lysosomal function can indirectly impact mTORC1 activity.[16][17] mTORC1 requires lysosomal localization for its activation. By disrupting the lysosomal environment, this compound may impede mTORC1 signaling, leading to the de-repression of the ULK1 complex and subsequent induction of autophagy.
Caption: this compound's Potential Impact on the mTOR Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced autophagy.
Western Blotting for LC3-II and p62/SQSTM1
This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Workflow Diagram:
Caption: Western Blotting Workflow for Autophagy Markers.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[18][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Autophagic Flux Assay with Bafilomycin A1
This assay distinguishes between an increase in autophagosome formation and a blockage in autophagosome degradation.[20][21] Bafilomycin A1 is a lysosomal inhibitor that prevents the fusion of autophagosomes with lysosomes.[22][23] An increased accumulation of LC3-II in the presence of Bafilomycin A1 indicates an enhanced autophagic flux.
Workflow Diagram:
Caption: Autophagic Flux Assay Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Seed cells and allow them to attach.
-
Experimental Groups: Prepare four groups of cells:
-
Untreated (Control)
-
Treated with this compound alone
-
Treated with Bafilomycin A1 alone (e.g., 50-100 nM)
-
Co-treated with this compound and Bafilomycin A1
-
-
Treatment Protocol: For the co-treatment group, add Bafilomycin A1 for the final 2-4 hours of the this compound treatment period.[24]
-
Sample Collection and Analysis: Harvest the cells and perform Western blotting for LC3-II as described in section 3.1.
-
Data Interpretation:
-
An increase in LC3-II in the this compound group compared to the control indicates either autophagy induction or lysosomal blockage.
-
A further increase in LC3-II in the co-treatment group (this compound + Bafilomycin A1) compared to the this compound alone group confirms an increase in autophagic flux.
-
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is the gold standard for the morphological identification of autophagic structures.[25] It allows for the direct visualization of double-membraned autophagosomes and single-membraned autolysosomes within the cell.
Workflow Diagram:
Caption: Workflow for TEM analysis of Autophagy.
Methodology:
-
Cell Preparation: Culture and treat cells with this compound as required.
-
Fixation: Fix the cells with a solution containing glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) to preserve cellular structures.[26]
-
Post-fixation: Post-fix the samples in buffered osmium tetroxide, which enhances the contrast of membranes.[26]
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate the samples with epoxy resin and polymerize it to form a solid block.[27]
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) from the resin block using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope. Capture images of cells at various magnifications.
-
Analysis: Identify and quantify autophagosomes, characterized by their double membrane and enclosed cytoplasmic content. Distinguish them from autolysosomes, which have a single limiting membrane and a denser, more degraded interior.
Conclusion
This compound is a potent inducer of autophagy, acting through both p53-dependent and -independent signaling pathways. Its ability to modulate autophagic flux, particularly in cancer cells, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the autophagic response to this compound treatment. A thorough understanding of the underlying molecular mechanisms and the application of rigorous experimental techniques are crucial for the continued development of this compound and other autophagy-modulating compounds in a clinical setting.
References
- 1. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy is induced through the ROS-TP53-DRAM1 pathway in response to mitochondrial protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. DRAM-1 encodes multiple isoforms that regulate autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR signaling in autophagy regulation in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 16. The antimalarials this compound and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 20. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 22. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Lysosomal flux assay [protocols.io]
- 24. Autophagic flux analysis [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Quinacrine's Impact on Lysosomal Function and Acidification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinacrine, a compound historically used as an antimalarial agent, is a lysosomotropic agent that accumulates in lysosomes and disrupts their function. This guide provides a detailed technical overview of this compound's effects on lysosomal acidification and function. It outlines the core mechanism of action, presents quantitative data on its impact, details experimental protocols for assessing its effects, and illustrates the downstream consequences on critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug development.
Mechanism of Action: Lysosomal Trapping and De-acidification
This compound is a weak base that readily permeates cellular membranes in its neutral state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), this compound becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation at high concentrations. This process, known as "lysosomal trapping," is a key feature of its mechanism.[1]
The accumulation of the protonated, positively charged this compound within the lysosome disrupts the proton gradient maintained by the vacuolar-type H+-ATPase (v-ATPase). This leads to an increase in the intralysosomal pH, a process referred to as lysosomal de-acidification or impaired acidification.[2][3] This elevation in pH is the primary trigger for the subsequent disruption of overall lysosomal function.
Figure 1: Mechanism of this compound accumulation and lysosomal de-acidification.
Quantitative Impact on Lysosomal Function
The de-acidification of lysosomes by this compound has profound, concentration-dependent effects on their function. The optimal acidic environment is crucial for the activity of resident hydrolases, such as cathepsins.
Impact on Lysosomal pH
This compound treatment leads to a measurable increase in lysosomal pH. While specific quantitative data from a single comprehensive source is sparse, the literature consistently demonstrates this effect. The degree of alkalinization is dependent on both the concentration of this compound and the cell type.
| Parameter | Condition | Observed Effect | Reference |
| Lysosomal pH | Treatment with lysosomotropic agents (e.g., this compound) | Increase in pH, disruption of the proton gradient. | [2] |
| This compound Uptake | Inhibition of v-ATPase with Bafilomycin A1 (100 nM) | Significant reduction in this compound accumulation in lysosome-enriched fractions, confirming pH-dependent trapping. | [1][4] |
Inhibition of Lysosomal Enzymes and Autophagy
The rise in lysosomal pH leads to the inactivation of acid hydrolases, which are critical for the degradation of cellular waste and macromolecules.[5] This enzymatic inhibition is a direct consequence of the non-optimal pH environment.
A major consequence of lysosomal dysfunction is the inhibition of autophagy.[5] Autophagy is a catabolic process where cellular components are delivered to lysosomes for degradation. This compound blocks the final step of this pathway: the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagic cargo. This leads to an accumulation of autophagosomes within the cell.[6][7][8]
| Parameter | Condition | Observed Effect | Reference |
| Autophagic Flux | Treatment with this compound | Inhibition of autophagosome-lysosome fusion; accumulation of autophagosomes. | [9] |
| p62/SQSTM1 Levels | Treatment with this compound | In some contexts, autophagic clearance of p62 is promoted, suggesting a complex, context-dependent role. | [10] |
| Cathepsin L (CTSL) | Treatment with this compound in ovarian cancer cells | Upregulation of CTSL, which is implicated in promoting autophagic flux in this specific context. | [2][11] |
Experimental Protocols
Assessing the impact of this compound on lysosomal function requires specific and validated experimental protocols. Below are detailed methodologies for key assays.
Protocol: Measurement of Lysosomal pH using a Ratiometric Fluorescent Probe
This protocol utilizes a pH-sensitive fluorescent dye, such as LysoSensor™ Yellow/Blue or FITC-Dextran, to quantitatively measure changes in lysosomal pH.[12][13][14]
Materials:
-
Cell culture medium
-
Cells of interest
-
This compound (stock solution in DMSO or water)
-
LysoSensor™ Yellow/Blue DND-160 or FITC-Dextran
-
Live-cell imaging buffer (e.g., HBSS)
-
Nigericin and Monensin (for calibration)
-
Calibration buffers of known pH (ranging from 4.0 to 6.5)
-
Fluorescence microscope with appropriate filter sets and a temperature-controlled stage.
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.
-
Dye Loading: Incubate cells with 1 µM LysoSensor™ Yellow/Blue or FITC-Dextran in pre-warmed culture medium for 30-60 minutes at 37°C.
-
Wash: Wash the cells twice with pre-warmed live-cell imaging buffer.
-
This compound Treatment: Add this compound at the desired concentrations to the cells in the imaging buffer. Include a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately begin acquiring images using a fluorescence microscope.
-
For LysoSensor™ Yellow/Blue, acquire images using two different excitation wavelengths (e.g., 340 nm and 380 nm) with an emission at ~540 nm.
-
For FITC-Dextran, acquire images at two emission wavelengths or use a pH-sensitive excitation ratio.[12]
-
-
Calibration Curve Generation:
-
At the end of the experiment, treat a separate set of dye-loaded cells with a high concentration of ionophores (e.g., 10 µM nigericin and 10 µM monensin) in calibration buffers of known pH.
-
This will equilibrate the intralysosomal pH with the external buffer pH.
-
Acquire images at each pH point and calculate the ratio of fluorescence intensities.
-
Plot the fluorescence ratio against the known pH values to generate a standard curve.
-
-
Data Analysis:
-
For each lysosome (punctum) in the experimental images, calculate the ratio of fluorescence intensities.
-
Convert these ratios to pH values using the standard curve.
-
Compare the lysosomal pH in this compound-treated cells to the vehicle control.
-
Figure 2: Experimental workflow for measuring lysosomal pH.
Protocol: Assessment of Lysosomal Membrane Permeabilization (LMP)
This compound can induce lysosomal membrane permeabilization (LMP), leading to the release of lysosomal contents into the cytosol.[2] This can be assessed using several methods, including the galectin puncta assay.[15]
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Galectin-3 (LGALS3)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations and time points.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Antibody Incubation: Incubate with primary anti-Galectin-3 antibody overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
In healthy cells, Galectin-3 shows a diffuse cytosolic staining.
-
Upon LMP, Galectin-3 is recruited to the damaged lysosomes, appearing as distinct intracellular puncta.
-
Quantify the number of cells with galectin puncta in treated versus control samples.
-
Impact on Cellular Signaling Pathways
The disruption of lysosomal function by this compound has significant downstream effects on cellular signaling, most notably on the autophagy and mTORC1 pathways.
Autophagy Pathway
As mentioned, this compound inhibits the final degradative step of autophagy. This blockage prevents the recycling of cellular components, which can lead to cellular stress and, in some cancer cells, autophagic cell death.[6][7][10] The accumulation of autophagosomes, marked by the protein LC3-II, is a hallmark of this inhibition.
mTORC1 Signaling
The mTORC1 (mechanistic target of rapamycin complex 1) signaling hub is a critical regulator of cell growth and metabolism. Its activity is tightly linked to the lysosome. For full activation, mTORC1 must be recruited to the lysosomal surface. Dimeric this compound derivatives have been shown to cause the mislocalization of v-ATPase, which disrupts the interaction between v-ATPase and the Ragulator complex, a key step for mTORC1 recruitment and activation.[3] This leads to the inhibition of mTORC1 signaling, which can suppress cell proliferation.
References
- 1. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in this compound Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leaving the lysosome behind: novel developments in autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Molecular Targets of Quinacrine in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a derivative of 9-aminoacridine, is a historically significant antimalarial drug that has garnered renewed interest within the neuroscience community for its diverse range of biological activities.[1][2] Its ability to cross the blood-brain barrier has made it a candidate for treating various neurological disorders, most notably prion diseases.[3][4][5] This technical guide provides a comprehensive overview of the known molecular targets of this compound in neurons, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.
Molecular Targets of this compound in Neurons
This compound's effects on neurons are pleiotropic, stemming from its interaction with a variety of molecular targets. The primary and most extensively studied targets include prion proteins and phospholipase A2. Other notable targets that contribute to its pharmacological profile include ion channels, enzymes involved in DNA topology, and chaperone proteins.
Prion Proteins (PrP)
A significant body of research has focused on this compound's potential as a therapeutic agent for prion diseases, such as Creutzfeldt-Jakob disease (CJD).[3][4][5] this compound has been shown to inhibit the formation and accumulation of the disease-associated scrapie isoform of the prion protein (PrPSc) in neuronal cell cultures.[3][5][6]
Mechanism of Action:
-
Inhibition of PrPSc Conversion: this compound is effective at inhibiting the de novo formation of fibrillogenic prion protein and the accumulation of PrPSc in infected neuroblastoma cells.[3][5]
-
Binding to PrP: Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound directly binds to the cellular prion protein (PrPC). The binding site has been mapped to residues Tyr225, Tyr226, and Gln227 of the α3-helix.[7]
-
Reaction with Thiol Groups: Studies suggest that this compound can covalently modify the prion protein by reacting with thiol groups of cysteine residues.[6][8]
While promising in vitro, the clinical efficacy of this compound for prion diseases in vivo has been limited.[3][5][6] Continuous treatment in animal models has been shown to lead to the formation of drug-resistant prion strains.[9][10]
Quantitative Data on this compound's Anti-Prion Activity:
| Cell Line | Assay | Parameter | Value | Reference |
| Scrapie-infected Neuroblastoma (ScN2a) | PrPSc Conversion Inhibition | IC50 | ~300 nM | [6] |
| PrP(106-126)-formed cation channels | Channel Kinetics | IC50 (for Po(QC)/Po) | 51 µM | [11] |
Phospholipase A2 (PLA2)
This compound is a well-established inhibitor of phospholipase A2 (PLA2), an enzyme crucial for membrane phospholipid metabolism and the generation of inflammatory mediators.[12][13][14][15][16] This inhibitory action is relevant to its neuroprotective effects.
Mechanism of Action:
-
Inhibition of PLA2 Activity: this compound directly inhibits the catalytic activity of PLA2, thereby reducing the release of arachidonic acid and subsequent production of eicosanoids.[17]
-
Downregulation of cPLA2 Expression: In addition to inhibiting its activity, this compound can also suppress the expression of cytoplasmic PLA2 (cPLA2) at the mRNA level in response to neuronal injury.[13] This dual action provides a potent mechanism for modulating neuroinflammatory processes.
-
Membrane Stabilization: By inhibiting PLA2, this compound helps to stabilize neuronal membranes, protecting them from damage induced by stressors like heat or microwave radiation.[17][18][19]
Experimental Evidence:
-
In a rat model of fimbria-fornix transection, this compound treatment prevented the increase in immunoreactivity of both cPLA2 and 4-hydroxynonenal (HNE), a marker of lipid peroxidation, in neurons of the lateral septum.[12]
-
Following kainate-induced neuronal injury in the rat hippocampus, this compound administration abolished the increase in cPLA2 mRNA levels.[13]
Ion Channels
This compound has been shown to modulate the activity of specific ion channels in neurons, which can significantly impact neuronal excitability.
-
High-Threshold Calcium Channels: In rat hippocampal neurons, this compound selectively blocks high-threshold calcium channels in a dose-dependent, reversible, and voltage-independent manner.[20][21] It does not affect low-threshold calcium channels or fast tetrodotoxin-sensitive sodium channels.[20] The dissociation constant (Kd) for this interaction is approximately 30 µM.[20]
-
PrP(106-126)-formed Channels: this compound acts as a noncompetitive, open-channel blocker of cation channels formed by the prion protein fragment PrP(106-126).[11] This action is voltage- and concentration-dependent and alters the channel kinetics.[11]
-
Acetylcholine Receptor Ionic Channel Complex: Early studies indicated that this compound interacts with the acetylcholine receptor ionic channel complex, suggesting a potential role in modulating cholinergic neurotransmission.[22]
Quantitative Data on this compound's Ion Channel Activity:
| Target Channel | Neuronal System | Parameter | Value | Reference |
| High-Threshold Calcium Channels | Rat Hippocampal Neurons | Kd | 30 ± 5 µM | [20] |
| PrP(106-126)-formed Channels | N/A | IC50 (Po) | 51-95 µM (voltage-dependent) | [11] |
Other Neuronal Targets
-
Topoisomerase: In the context of cancer cells, which shares some molecular pathways with neuronal survival and death, this compound has been identified as an inhibitor of topoisomerase activity.[1] This enzyme is crucial for managing DNA topology during replication and transcription.
-
Heat Shock Protein 90 (Hsp90): this compound has been identified as a dual inhibitor of Topoisomerase II and Hsp90.[23] Hsp90 is a molecular chaperone involved in the folding and stability of numerous client proteins, including many that are critical for neuronal function and survival. This compound binds to the N-terminal ATP-binding site of Hsp90.[23]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Molecular docking and in vitro kinase assays have shown that this compound can bind to the kinase domain of FGFR1 and inhibit its activity, which could impact downstream signaling pathways involved in cell proliferation and migration.[24][25]
-
BMP-Smad Pathway: In midbrain dopaminergic neurons, this compound has been shown to promote neurite growth and protect against neurotoxin-induced degeneration through the activation of the canonical BMP-Smad signaling pathway.[26]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular targets of this compound in neurons.
Cell Culture and Treatment
-
Cell Lines: Commonly used neuronal cell lines for studying this compound's effects include mouse neuroblastoma cells (N2a), scrapie-infected neuroblastoma cells (ScN2a), and PC12 cells differentiated into neuron-like cells.[3][5][18][27] Primary neuronal cultures, such as those from the rat ventral mesencephalon or striatum, are also utilized for more physiologically relevant studies.[17][26]
-
This compound Preparation and Application: this compound hydrochloride is typically dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. This stock is then diluted in the cell culture medium to the desired final concentrations for treating the cells.[18][28]
Protein Analysis
-
Western Blotting: This technique is used to detect and quantify the levels of specific proteins. For instance, it has been employed to measure the levels of PrPSc, cPLA2, heat shock protein 70 (HSP70), and various signaling proteins in response to this compound treatment.[18][27][29]
-
Immunohistochemistry and Immunofluorescence: These methods are used to visualize the localization of proteins within cells and tissues. For example, they have been used to detect cPLA2 and HNE immunoreactivity in brain sections and to visualize neuronal markers in cultured cells.[12][27]
Enzyme Activity Assays
-
Phospholipase A2 (PLA2) Activity Assay: The activity of cPLA2 can be measured by quantifying the release of arachidonic acid from radiolabeled membrane phospholipids.[17]
-
Topoisomerase Activity Assay: The inhibitory effect of this compound on topoisomerase can be assessed by measuring the relaxation of supercoiled DNA.[1]
-
Hsp90 ATPase Activity Assay: The inhibition of Hsp90's ATPase activity by this compound can be determined using a malachite green phosphate assay.[23]
Electrophysiology
-
Whole-Cell Patch-Clamp: This technique is used to record ion channel currents from individual neurons. It has been instrumental in characterizing the effects of this compound on high-threshold calcium channels in hippocampal neurons.[20][21]
Fluorescence Microscopy
-
This compound Staining: Due to its fluorescent nature, this compound can be used as a stain to visualize certain neuronal populations, particularly in the gastrointestinal tract.[30][31][32] It also has a selective affinity for amyloid structures.[33]
-
Live/Dead Assays: Annexin-V and propidium iodide (PI) double staining followed by flow cytometry is used to distinguish between live, apoptotic, and necrotic cells after this compound and/or stressor treatment.[17]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits Phospholipase A2 (PLA2), reducing neuroinflammation.
Caption: this compound inhibits the conversion of PrPC to the pathogenic PrPSc form.
Experimental Workflows
Caption: Workflow for assessing this compound's effect on cultured neuronal cells.
Conclusion
This compound presents a complex pharmacological profile with multiple molecular targets within the central nervous system. Its well-documented inhibition of prion protein propagation and phospholipase A2 activity underscores its potential for treating neurodegenerative and neuroinflammatory conditions. However, the translation of its in vitro efficacy to clinical success has been challenging, highlighting the need for a deeper understanding of its mechanisms of action, pharmacokinetics, and the potential for drug resistance. The information compiled in this guide serves as a foundational resource for researchers and drug development professionals to design further studies aimed at harnessing the therapeutic potential of this compound and its derivatives for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of this compound treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of this compound Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimalarial drug this compound binds ... | Article | H1 Connect [archive.connect.h1.co]
- 8. This compound reactivity with prion proteins and prion-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous this compound Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 10. Continuous this compound Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound blocks PrP (106-126)-formed channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phospholipase A2 inhibitor this compound prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound abolishes increases in cytoplasmic phospholipase A2 mRNA levels in the rat hippocampus after kainate-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of brain phospholipase A2 activity: their neuropharmacological effects and therapeutic importance for the treatment of neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound protects neuronal cells against heat-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound pretreatment reduces microwave-induced neuronal damage by stabilizing the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The selective action of this compound on high-threshold calcium channels in rat hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The selective action of this compound on high-threshold calcium channels in rat hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mode of action of this compound on the acetylcholine receptor ionic channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of this compound as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. This compound and Niclosamide Promote Neurite Growth in Midbrain Dopaminergic Neurons Through the Canonical BMP-Smad Pathway and Protect Against Neurotoxin and α-Synuclein-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. This compound inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound directly dissociates amyloid plaques in the brain of 5XFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fluorescence-microscopical demonstration of a population of gastro-intestinal nerve fibres with a selective affinity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [Colonic nerve network demonstrated by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound-staining of neurones, and activity of purine nucleosides and nucleotides in marine and terrestrial invertebrates from several phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Quinacrine: A Fluorescent Probe for Nucleic Acid Interaction - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quinacrine's application as a fluorescent probe for studying nucleic acid interactions. It delves into the core mechanisms of its fluorescence, its binding characteristics with DNA and RNA, and the downstream cellular consequences of these interactions. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex molecular pathways and workflows to facilitate a deeper understanding and practical application of this compound in research and drug development.
Core Principles of this compound-Nucleic Acid Interaction
This compound, a heterocyclic aromatic molecule, exhibits significant fluorescence enhancement upon binding to nucleic acids, a property that has been harnessed for various biological investigations. Its primary mode of interaction with double-stranded DNA is through intercalation , where the planar acridine ring structure inserts itself between adjacent base pairs.[1][2] This intercalation is the principal mechanism behind its use as a fluorescent probe.
In addition to intercalation, this compound can also engage in outside electrostatic binding , particularly at low phosphate-to-dye ratios.[3] This mode of interaction involves the positively charged side chain of this compound interacting with the negatively charged phosphate backbone of the nucleic acid.
The fluorescence of this compound is highly sensitive to the local environment and is notably influenced by the base composition of the nucleic acid it binds to. Its fluorescence is significantly enhanced in AT-rich regions of DNA, while it is quenched in GC-rich regions .[4][5][6][7] This property is the basis for its use in chromosome banding techniques, specifically Q-banding, where it selectively stains AT-rich heterochromatin regions.[1]
Quantitative Data on this compound-Nucleic Acid Binding
The interaction of this compound with nucleic acids can be quantified through various biophysical parameters. The following tables summarize key data on binding affinity, fluorescence quantum yield, and fluorescence enhancement.
| Nucleic Acid Target | Binding Mode | Binding Constant (K) | Dissociation Constant (Kd) | Reference |
| B-form poly(dG-me5dC) | Intercalation | 1.2 x 10^6 M^-1 | - | [8] |
| Z-form poly(dG-me5dC) | - | 0.8 x 10^5 M^-1 | - | [8] |
| HL-form poly(dG-me5dC) | - | 1.1 x 10^5 M^-1 | - | [8] |
| poly(dG-dC).poly(dG-dC) | Intercalation | - | This compound(-): ~3x higher affinity than this compound(+) | [9] |
Table 1: Binding Affinity of this compound to Different Nucleic Acid Structures.
| Nucleic Acid Environment | Quantum Yield (Φ) | Reference |
| Free in solution | ~0.01 | [10] |
| Bound to poly(dA-dT) | Enhanced | [10] |
| Bound to poly(dG-dC) | Quenched | [10] |
Table 2: Fluorescence Quantum Yield of this compound.
| Nucleic Acid | Fluorescence Enhancement Factor | Reference |
| poly(dA-dT) | Marked enhancement | [4][5][6][7] |
| poly(dA)·poly(dT) | Marked enhancement | [4][5][6][7] |
| poly(rA)·poly(rU) | Marked enhancement | [4][5][6][7] |
| GC-rich DNA | Quenching | [4][5][6][7] |
Table 3: Fluorescence Enhancement of this compound with Various Nucleic Acids.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nucleic acids.
Fluorescence Titration
Objective: To determine the binding affinity of this compound to a specific nucleic acid sequence by measuring the change in fluorescence intensity upon titration.
Materials:
-
This compound dihydrochloride stock solution (e.g., 1 mM in sterile, nuclease-free water)
-
Nucleic acid (e.g., purified plasmid DNA, synthetic oligonucleotide) of known concentration
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
Protocol:
-
Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).
-
Calibrate the fluorometer using the binding buffer as a blank.
-
Set the excitation wavelength to ~420 nm and the emission wavelength to ~500 nm.[11]
-
Place the this compound solution in the cuvette and record the initial fluorescence intensity (F₀).
-
Add small aliquots of the nucleic acid solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence intensity (F) after each addition, allowing the system to equilibrate.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding sites.
-
Correct the fluorescence data for dilution by multiplying each reading by a dilution factor ((V₀ + Vᵢ) / V₀), where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the change in fluorescence (F - F₀) against the nucleic acid concentration.
-
Analyze the binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) or dissociation constant (Kd).
Equilibrium Dialysis
Objective: To determine the concentration of free and bound this compound at equilibrium to calculate the binding affinity.
Materials:
-
Equilibrium dialysis cells (e.g., with a molecular weight cutoff of 12-14 kDa)
-
Dialysis membrane
-
This compound dihydrochloride solution
-
Nucleic acid solution
-
Dialysis buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Method for quantifying this compound concentration (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy)
Protocol:
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the dialysis membrane is properly installed.
-
In one chamber, place a known concentration of the nucleic acid solution in the dialysis buffer.
-
In the other chamber, place a known concentration of the this compound solution in the same dialysis buffer.
-
Seal the dialysis cells and incubate with gentle agitation at a constant temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (typically 18-24 hours).
-
After incubation, carefully collect samples from both chambers.
-
Determine the concentration of this compound in the nucleic acid-containing chamber ([Q]total) and the nucleic acid-free chamber ([Q]free).
-
The concentration of bound this compound is calculated as: [Q]bound = [Q]total - [Q]free.
-
The binding affinity (Kd) can then be determined using Scatchard analysis or other binding models.[12]
Signaling Pathways and Experimental Workflows
The interaction of this compound with nucleic acids can trigger downstream cellular signaling cascades, impacting various cellular processes.
This compound-Induced Signaling Pathway
This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which in turn affects the activity of the tumor suppressor p53 and the transcription factor NF-κB.[13] This pathway is crucial in regulating cell growth, proliferation, and survival.
Caption: this compound-induced signaling cascade.
Experimental Workflow for Characterizing this compound-Nucleic Acid Interaction
The following workflow outlines a typical experimental approach to characterize the interaction of this compound with a nucleic acid of interest.
Caption: Experimental workflow for this compound-nucleic acid studies.
Conclusion
This compound remains a valuable and versatile fluorescent probe for the study of nucleic acid interactions. Its sensitivity to base composition, coupled with its readily measurable fluorescence changes upon binding, provides a powerful tool for researchers in molecular biology, cell biology, and drug development. The methodologies and data presented in this guide offer a solid foundation for the design and execution of experiments aimed at elucidating the intricate interactions between small molecules and nucleic acids, and their subsequent impact on cellular function.
References
- 1. Mechanisms of chromosome banding. V. This compound banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of quinine, chloroquine, and this compound with DNA and their effects on the DNA and RNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential binding of the enantiomers of chloroquine and this compound to polynucleotides: implications for stereoselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-determined preferential binding of this compound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorescence-determined preferential binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Wartime Wonder Drug: A Technical History of Quinacrine as an Antimalarial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, also known as mepacrine or Atabrine, holds a significant place in the history of medicinal chemistry and the global fight against malaria. As the first successful synthetic antimalarial, it played a pivotal role during World War II, protecting millions from the devastating effects of the disease. This technical guide provides an in-depth exploration of the historical development of this compound, from its chemical origins to its widespread clinical application and eventual succession by newer agents. We will delve into the key experiments that established its efficacy, its mechanism of action at the molecular level, and the quantitative data that underpinned its use.
Discovery and Chemical Synthesis: A Pre-War Breakthrough
The story of this compound begins in the 1920s and 1930s in Germany, a period of intense research into synthetic drugs.[1][2] Building on the chemical scaffold of the yellow dye acridine, scientists at Bayer synthesized this compound in 1930.[3] Its development was a direct response to the reliance on quinine, a natural product extracted from the bark of the cinchona tree, the supply of which was vulnerable to geopolitical instability.[2]
The chemical structure of this compound, an acridine derivative, was a departure from the quinoline structure of quinine.[3] This innovation marked a significant step forward in the rational design of synthetic drugs.
Pre-Clinical and Early Clinical Evaluation
Initial studies in the 1930s demonstrated this compound's potent activity against the Plasmodium parasite. The outbreak of World War II and the Japanese capture of the primary quinine-producing regions in Southeast Asia created an urgent need for a readily available and effective antimalarial.[4] This geopolitical crisis propelled this compound from a promising compound to a critical component of the Allied war effort.
Large-Scale Clinical Trials and Use During WWII
The most extensive clinical evaluation of this compound occurred during World War II, where it was administered to millions of Allied soldiers.[3] This large-scale, albeit non-randomized, "clinical trial" provided a wealth of data on its efficacy, dosage, and safety profile.
Experimental Protocols for Clinical Efficacy Trials (WWII Era)
While detailed protocols from the 1940s are not always preserved with the rigor of modern clinical trials, the general methodology can be reconstructed from historical accounts.
Objective: To determine the efficacy of this compound in suppressing and treating clinical malaria in soldiers operating in highly endemic areas.
Methodology:
-
Subject Population: Allied soldiers deployed to malarious regions such as the South Pacific and North Africa.
-
Dosage Regimens:
-
Data Collection:
-
Clinical Outcomes: Monitoring for the presence of fever and other malaria symptoms.
-
Parasitological Assessment: Microscopic examination of blood smears to detect the presence and clearance of Plasmodium parasites. Smears were typically taken at regular intervals following treatment.
-
This compound Plasma Levels: Blood samples were collected to determine the concentration of this compound in the plasma, helping to establish therapeutic ranges.
-
-
Efficacy Endpoints:
-
Suppressive Efficacy: The rate of new clinical malaria cases in troops on a suppressive regimen.
-
Therapeutic Efficacy: The time to fever clearance and the time to parasite clearance from the blood after treatment. A cure was often defined as the absence of parasites in blood smears for a specified follow-up period.[6]
-
Quantitative Data from WWII Clinical Trials
The extensive use of this compound during WWII generated a substantial amount of quantitative data, which is summarized below.
| Parameter | Finding | Reference |
| Suppressive Efficacy | Daily doses of 0.1 g were effective in suppressing both P. vivax and P. falciparum infections. | [5] |
| Therapeutic Efficacy (P. vivax) | 2.8 g of this compound over 7 days resulted in fever cessation within 24 hours in ~90% of cases. | [5][6] |
| Parasite clearance was achieved in ~80% of patients within 48 hours and nearly 100% by 96 hours. | [5][6] | |
| Therapeutic Efficacy (P. falciparum) | Required plasma concentrations of approximately 50 µg/L maintained for 6 days for clinical and parasitological cure. | [5] |
| Plasma Concentration (Suppressive) | Daily 0.1 g doses resulted in plasma levels of 25 to 30 µg/L. | [7] |
| Plasma Concentration (Therapeutic) | The standard 2.8 g treatment regimen produced average daily plasma levels of 41 to 52 µg/L from the second to the eighth day of treatment. | [6] |
| Comparison with Quinine | This compound | Quinine | Reference |
| Malaria Rate (West Africa, suppressive) | 450 per 1,000 (0.4 g weekly) | 651 per 1,000 (0.3 g daily) | [5] |
| Blackwater Fever Cases | 1 | 4 | [5] |
Mechanism of Action
The antimalarial action of this compound is multifaceted, with its primary mechanism involving the disruption of parasitic nucleic acid synthesis.
Experimental Protocols for Elucidating the Mechanism of Action
The following represents a generalized protocol for in vitro testing of antimalarial compounds, reflective of the types of experiments that would have been used to investigate this compound's mechanism of action.
Objective: To determine the molecular target of this compound within the Plasmodium parasite.
Methodology:
-
Parasite Culture: Plasmodium falciparum is cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax, under a low oxygen atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).[8]
-
Drug Sensitivity Assay:
-
Parasites are exposed to serial dilutions of this compound in 96-well plates.
-
Parasite growth inhibition is measured after a set incubation period (e.g., 48-72 hours).
-
Growth can be quantified by various methods:
-
Microscopy: Giemsa-stained blood smears are examined to determine the percentage of infected red blood cells and the parasite's developmental stage.[8]
-
Radiolabel Incorporation: The incorporation of radiolabeled precursors, such as [³H]-hypoxanthine, into parasitic nucleic acids is measured. A reduction in incorporation indicates inhibition of nucleic acid synthesis.[9]
-
-
-
Mechanism of Action Studies:
-
DNA Intercalation: The ability of this compound to insert itself between the base pairs of DNA can be assessed using techniques like spectrophotometry or viscometry.
-
Inhibition of Nucleic Acid Synthesis: The effect of this compound on the incorporation of radiolabeled precursors into DNA and RNA can be measured in isolated parasites.[10]
-
Molecular Mechanism
This compound's primary antimalarial effect is attributed to its ability to intercalate with the parasite's DNA.[5] This interaction has several downstream consequences:
-
Inhibition of Transcription and Translation: By binding to DNA, this compound physically obstructs the action of DNA and RNA polymerases, thereby preventing the synthesis of RNA and proteins essential for parasite survival and replication.[5]
-
Inhibition of Heme Polymerase: Similar to chloroquine, it is believed that this compound interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[11][12] The parasite digests hemoglobin within its food vacuole, releasing large amounts of heme. To protect itself, the parasite polymerizes heme into hemozoin. This compound is thought to inhibit this process, leading to a buildup of toxic heme that damages the parasite.
Caption: this compound's primary mechanism of action.
The Decline of this compound and its Legacy
Despite its success, this compound was not without its drawbacks. Common side effects included yellowing of the skin, gastrointestinal distress, and, in some cases, toxic psychosis.[7] The development of Chloroquine in 1934, which was found to be more effective and better tolerated in post-war studies, led to the gradual replacement of this compound as the primary antimalarial.[1][3]
However, the legacy of this compound is profound. It demonstrated the power of synthetic chemistry to combat infectious diseases and laid the groundwork for the development of a new generation of antimalarial drugs. The extensive research conducted on this compound during the war also significantly advanced our understanding of clinical trial methodology and drug safety monitoring.
Conclusion
This compound stands as a landmark achievement in the history of pharmaceutical development. Born out of the necessity of war, it saved countless lives and fundamentally shifted the approach to malaria treatment and prevention. While no longer a first-line antimalarial, its story offers valuable lessons for modern drug discovery and underscores the critical interplay between scientific innovation, global events, and public health. The in-depth study of its development, from chemical synthesis to widespread clinical application, continues to inform the field of infectious disease research today.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chimia.ch [chimia.ch]
- 4. Antimalarial Drug Supply Issues during the Second World War - JMVH [jmvh.org]
- 5. History | AMEDD Center of History & Heritage [achh.army.mil]
- 6. This compound.org [this compound.org]
- 7. In Vitro Antimalarial Activity of Azithromycin, Artesunate, and Quinine in Combination and Correlation with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 10. This compound: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quinacrine Staining for Metaphase Chromosome Analysis
Introduction
Quinacrine staining, also known as Q-banding, is a cytogenetic technique used to produce a characteristic pattern of fluorescent bands along metaphase chromosomes.[1][2] This method was the first banding technique developed and relies on the use of fluorescent dyes, initially this compound mustard and more commonly now, this compound dihydrochloride.[1][3][4] The dye intercalates with the chromosomal DNA, and the resulting banding pattern is visualized using a fluorescence microscope.[5] The mechanism underlying Q-banding involves the preferential fluorescence enhancement in Adenine-Thymine (AT)-rich regions of DNA, while Guanine-Cytosine (GC)-rich regions tend to quench the fluorescence.[4][6][7][8] This differential fluorescence creates a unique pattern of bright and dull bands (Q-bands) for each chromosome, allowing for their precise identification, karyotyping, and the detection of structural abnormalities.[2][9] Q-banding is particularly effective for identifying the Y chromosome, which exhibits a distinct and intensely bright fluorescence.[5]
Experimental Protocol: Q-Banding of Metaphase Chromosomes
This protocol details the procedure for staining prepared metaphase chromosome slides using this compound dihydrochloride. It is assumed that metaphase spreads have been previously prepared from cell cultures (e.g., phytohemagglutinin-stimulated leukocytes) through mitotic arrest, hypotonic treatment, and fixation.[10][11]
I. Materials and Reagents
-
Staining Solution: 0.5% this compound Dihydrochloride
-
Dissolve 0.5 g of this compound dihydrochloride in 100 mL of distilled water.
-
Store in a dark bottle at 4°C.
-
-
Buffer Solution: Tris-maleate buffer (pH 5.6) or McIlvain's buffer.[5][10]
-
Distilled or deionized water
-
Tap water
-
Coplin jars or staining dishes
-
Microscope slides with fixed metaphase chromosome spreads
-
Coverslips
-
Mounting medium (e.g., the buffer solution itself)
-
Fluorescence microscope with appropriate filters (e.g., BG 12 exciter filter, K510 barrier filter).[10]
II. Staining Procedure
-
Hydration (Optional): If slides are old, they can be rehydrated by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each. Freshly prepared slides can often be used directly.[5]
-
Staining: Immerse the slides in a Coplin jar containing the 0.5% this compound dihydrochloride solution for 6 minutes at room temperature.[10]
-
Initial Rinse: Briefly rinse the slides in a Coplin jar with tap water or distilled water to remove excess stain.[5]
-
Thorough Rinse: Transfer the slides to a Coplin jar with running tap water and rinse for an additional 3 minutes.[10]
-
Final Rinse: Perform a final rinse with the Tris-maleate buffer (pH 5.6).[10]
-
Mounting: Place a drop of the Tris-maleate buffer (pH 5.6) onto the slide and apply a coverslip, carefully removing any air bubbles.[10]
-
Microscopy: Immediately observe the slides under a fluorescence microscope.[5] The fluorescence is prone to fading, so it is crucial to capture images as soon as possible.[5] Use a high-pressure mercury vapor lamp (e.g., HBO 200 W) for excitation.[10]
-
Analysis: Photograph the metaphases. The resulting images can be used to prepare a karyotype, where chromosomes are identified and arranged in a standardized format.[9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound staining protocol.
| Parameter | Value | Unit | Notes | Reference |
| Stain Concentration | 0.5 | % (w/v) | This compound dihydrochloride in distilled water. | [10] |
| Staining Time | 6 | minutes | Staining is performed at room temperature. | [10] |
| Rinsing Time (Tap Water) | 3 | minutes | A thorough rinse is necessary to remove unbound stain. | [10] |
| Mounting Buffer pH | 5.6 | Tris-maleate buffer is used for mounting and final rinse. | [10] |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the this compound staining protocol, from sample preparation to final analysis.
Caption: Workflow for this compound Staining and Chromosome Analysis.
References
- 1. biologyonline.com [biologyonline.com]
- 2. mayo.edu [mayo.edu]
- 3. Chromosomal Banding - Chromosome Banding Techniques - Bands, Chromosomes, this compound, and Dna - JRank Articles [medicine.jrank.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. karyotypinghub.com [karyotypinghub.com]
- 6. This compound, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Applications | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ccr.cancer.gov [ccr.cancer.gov]
Application Notes and Protocols for In Vivo Imaging of Acidic Vesicles Using Quinacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a fluorescent dye, is a valuable tool for the visualization and tracking of acidic vesicles in living organisms. As a weak base, this compound readily crosses cell membranes in its neutral state. Upon encountering the low pH environment of acidic organelles such as lysosomes, autolysosomes, and synaptic vesicles, it becomes protonated and trapped, leading to a significant increase in fluorescence intensity. This property makes it an effective probe for studying dynamic cellular processes involving these vesicles, including autophagy, endocytosis, and neurotransmitter release.[1][2]
These application notes provide detailed protocols and technical information for the use of this compound in in vivo imaging of acidic vesicles, aimed at facilitating its application in preclinical research and drug development.
Data Presentation
Physicochemical and Optical Properties of this compound
The following table summarizes the key properties of this compound, crucial for its application in fluorescence imaging.
| Property | Value | References |
| Molecular Formula | C₂₃H₃₀ClN₃O · 2HCl | |
| Molecular Weight | 472.9 g/mol | |
| pKa | 10.3 and 7.7 | |
| Excitation Maximum (in acidic vesicles) | ~458 nm | |
| Emission Maximum (in acidic vesicles) | 470-580 nm | |
| Excitation Maximum (DNA/RNA bound) | 436 nm | |
| Emission Maximum (DNA/RNA bound) | 525 nm | |
| Quantum Yield (in 0.1 M Perchloric Acid) | 0.60 ± 0.007 | [3] |
| Solubility | Soluble in water (50 mg/mL with heat) |
Note: The quantum yield in acidic vesicles is not explicitly reported, but the value in acidic solution provides a reasonable estimate.
Comparison with Other Fluorescent Probes for Acidic Vesicles
This compound offers distinct advantages for long-term imaging compared to other commonly used dyes.
| Feature | This compound | Acridine Orange | LysoTracker Red |
| Photostability | High; suitable for long-term imaging | Moderate; can be phototoxic | Low; rapid photobleaching |
| pH Sensitivity | Accumulates in acidic compartments | Can distinguish different internal pH levels | Accumulates in acidic compartments |
| Long-term Imaging | Well-suited | Limited by phototoxicity | Limited by photobleaching |
| References | [1] | [1] | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Accumulation in Acidic Vesicles
This compound's utility as a probe for acidic vesicles stems from its chemical nature as a weak base. This diagram illustrates the mechanism of its accumulation.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the general workflow for conducting in vivo imaging of acidic vesicles using this compound in a mouse model.
Visualizing Autophagy with this compound
This compound is a valuable tool for monitoring the final stages of autophagy, where autophagosomes fuse with lysosomes to form acidic autolysosomes. The accumulation of this compound in these structures allows for the visualization of autophagic flux.[4][5]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent : this compound dihydrochloride.
-
Solvent : Sterile phosphate-buffered saline (PBS) or water.
-
Procedure :
-
Dissolve this compound dihydrochloride in the chosen solvent to a stock concentration of 1-10 mg/mL.
-
Gentle heating may be required to fully dissolve the compound.
-
Sterilize the solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
In Vivo Administration and Imaging in a Mouse Model
This protocol provides a general guideline for systemic administration and imaging. The optimal dosage and timing should be determined empirically for each specific application and animal model.
Materials:
-
This compound stock solution
-
Sterile saline or PBS for dilution
-
Syringes and needles (e.g., 27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., intravital microscope, whole-body imager) equipped with appropriate filters.
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Maintain the animal's body temperature using a heating pad.
-
If performing intravital microscopy, surgically expose the tissue of interest and immobilize it for imaging.
This compound Administration:
-
Intravenous (IV) Injection:
-
Dilute the this compound stock solution in sterile saline to the desired final concentration. A starting dose of 20 mg/kg can be used as a reference.[4]
-
Administer the solution via tail vein injection.
-
-
Intraperitoneal (IP) Injection:
-
Dilute the this compound stock solution in sterile saline. A starting dose of 40 mg/kg can be considered.[4]
-
Inject the solution into the lower right quadrant of the peritoneum.
-
In Vivo Fluorescence Imaging:
-
Incubation: Allow for biodistribution of this compound. Imaging can typically begin 30-60 minutes post-injection.[4]
-
Imaging System Setup:
-
Excitation Filter: A filter centered around 450-460 nm is recommended.
-
Emission Filter: A bandpass or longpass filter in the range of 500-550 nm is suitable.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images before this compound administration to account for autofluorescence.
-
After the incubation period, acquire fluorescence images of the region of interest.
-
Optimize exposure time and laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Image Analysis:
-
Correct for background fluorescence by subtracting the average intensity of a region with no specific staining or by using the pre-injection images.
-
Identify and segment the acidic vesicles based on their fluorescence intensity.
-
Quantify the fluorescence intensity, size, and number of vesicles as required for the specific experimental question.
Ex Vivo Tissue Imaging
-
Following the final in vivo imaging time point, euthanize the animal.
-
Perfuse with PBS to remove blood from the tissues.
-
Harvest the organs of interest.
-
Image the whole organs using the fluorescence imaging system or prepare tissue sections for fluorescence microscopy.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient this compound dose- Inadequate incubation time- Suboptimal imaging settings | - Increase the this compound dose- Increase the time between injection and imaging- Optimize excitation/emission filters, exposure time, and laser power |
| High background fluorescence | - Autofluorescence of the tissue- Non-specific binding of this compound | - Acquire pre-injection images for background subtraction- Ensure proper perfusion to remove blood (a source of autofluorescence) |
| Phototoxicity | - High laser power- Long exposure times | - Reduce laser power to the minimum required for a good signal- Use shorter exposure times and frame averaging if necessary |
Conclusion
This compound is a robust and versatile fluorescent probe for the in vivo imaging of acidic vesicles. Its high photostability makes it particularly suitable for long-term studies of dynamic cellular processes.[1] By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this compound to gain valuable insights into the roles of acidic vesicles in health and disease.
References
- 1. Evaluation of acridine orange, LysoTracker Red, and this compound as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Quinacrine for In Vitro Autophagic Flux Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The study of autophagic flux, which represents the complete process of autophagy from autophagosome formation to lysosomal degradation, is crucial for understanding its role in health and disease. Quinacrine (QC), a historically used antimalarial drug, has emerged as a valuable tool for investigating autophagy. As a lysosomotropic agent, it accumulates in acidic organelles like lysosomes, thereby interfering with their function and impacting the autophagic process.[1][2][3] These notes provide detailed protocols and guidance on the application of this compound for monitoring and analyzing autophagic flux in in vitro models.
Principle of the Method
This compound's utility in studying autophagy stems from its ability to interfere with the final stages of the process. It is a weak base that becomes protonated and trapped within the acidic environment of lysosomes. This accumulation can lead to lysosomal dysfunction and inhibit the fusion of autophagosomes with lysosomes.[2][3][4] The consequence of this blockage is the accumulation of autophagosomes within the cell. This effect can be monitored and quantified to assess the rate of autophagosome formation, a key aspect of autophagic flux.
However, the effect of this compound can be context-dependent. In some cancer cell lines, this compound has been shown to enhance autophagic flux, leading to autophagic cell death.[5][6][7] This is reportedly mediated by the upregulation of the lysosomal protease Cathepsin L (CTSL), which promotes the degradation of the autophagy receptor p62/SQSTM1.[8][9][10] Therefore, it is essential to carefully characterize the effects of this compound in the specific cellular model being investigated.
Key Experimental Approaches
The study of autophagic flux using this compound typically involves a combination of techniques to monitor the accumulation of autophagic markers and vesicles.
-
Western Blotting: This is a cornerstone technique to quantify changes in the levels of key autophagy-related proteins. A hallmark of autophagosome accumulation is the increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II). Another critical marker is p62/SQSTM1, a protein that is selectively degraded during autophagy. An accumulation of p62 suggests a blockage in the autophagic flux, while a decrease can indicate its enhancement.[11] To definitively measure flux, experiments are often performed in the presence and absence of lysosomal inhibitors like Bafilomycin A1.[5]
-
Fluorescence Microscopy: This method allows for the direct visualization of autophagosomes. This compound itself is a fluorescent compound, and its accumulation in vesicular structures can be observed.[2][3][12] For more specific labeling, fluorescently tagged proteins like GFP-LC3 or tandem fluorescent-tagged LC3 (mCherry-GFP-LC3) are widely used.[9][13][14][15] The latter allows for the differentiation between acidic autolysosomes (red fluorescence) and neutral autophagosomes (yellow/green and red fluorescence).
-
Flow Cytometry: This high-throughput technique can be used to quantify the overall level of autophagy in a cell population. Staining with specific dyes like Cyto-ID or Acridine Orange, which accumulate in autophagic vesicles, allows for a quantitative assessment of the autophagic response to this compound treatment.[1][5][16]
-
Transmission Electron Microscopy (TEM): TEM provides ultrastructural details and is considered the gold standard for the morphological identification of autophagosomes and autolysosomes.[5]
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes when using this compound to study autophagic flux.
Table 1: this compound Concentration and Treatment Duration
| Cell Line Examples | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect on Autophagy | Reference(s) |
| Ovarian Cancer (OV2008, C13, HeyA8, HeyA8MDR) | 5.0 - 10.0 | 24 | Induction of LC3B-II, clearance of p62 | [5] |
| Ovarian Cancer (C13, HeyA8-MDR) | 5 - 10 | 3 - 24 | Induction of Lysosomal Membrane Permeability | [9] |
| U2Os (Osteosarcoma) | 0.25 - 15 | 3 | Increased RFP-LC3 puncta intensity | [13] |
| Murine Fibroblasts | 5 | 24 - 48 | Accumulation of LC3-II and p62/SQSTM1 | [2] |
| Colon Cancer (HCT-116) | Dose-dependent | Not specified | Increased accumulation of autophagic vacuoles | [17] |
Table 2: Expected Outcomes of Autophagic Flux Assays with this compound
| Assay | Expected Outcome with Autophagic Flux Inhibition | Expected Outcome with Autophagic Flux Induction | Reference(s) |
| Western Blot (LC3-II) | Increased levels | Increased levels (due to increased formation) | [2][5] |
| Western Blot (p62/SQSTM1) | Increased or stable levels | Decreased levels | [5][8] |
| Fluorescence Microscopy (GFP-LC3) | Increased number of GFP-LC3 puncta | Increased number of GFP-LC3 puncta | [9][13] |
| Fluorescence Microscopy (mCherry-GFP-LC3) | Accumulation of yellow (merged) puncta | Increased number of red-only (autolysosome) puncta | [9][14] |
| Flow Cytometry (Cyto-ID/Acridine Orange) | Increased fluorescence intensity | Increased fluorescence intensity | [1][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
Objective: To quantify the levels of LC3-II and p62 as markers of autophagic flux.
Materials:
-
Cell culture reagents
-
This compound dihydrochloride (Sigma-Aldrich)
-
Bafilomycin A1 (optional, for flux assessment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B (e.g., Cell Signaling Technology), Mouse anti-p62/SQSTM1 (e.g., BD Biosciences), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. For a definitive flux assay, include control groups treated with vehicle, Bafilomycin A1 alone, and this compound in combination with Bafilomycin A1 for the last 2-4 hours of the this compound treatment.[11]
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control. An accumulation of LC3-II in the presence of Bafilomycin A1 compared to this compound alone indicates active autophagic flux.
Protocol 2: Fluorescence Microscopy of Autophagosomes using GFP-LC3
Objective: To visualize and quantify the formation of autophagosomes.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Culture plates with glass bottoms or coverslips
-
This compound dihydrochloride
-
Formaldehyde or paraformaldehyde for fixation
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound as required.
-
After treatment, wash the cells with PBS.
-
For live-cell imaging, proceed directly to microscopy. For fixed-cell imaging, fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with DAPI for 5-10 minutes to visualize the nuclei.
-
Mount the coverslips with antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. GFP-LC3 will appear as diffuse cytoplasmic fluorescence in untreated cells, while autophagosomes will be visible as distinct green puncta in treated cells.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates an accumulation of autophagosomes.
Visualization of Workflows and Pathways
Caption: Experimental workflow for studying autophagic flux with this compound.
Caption: Simplified overview of the autophagic pathway and this compound's inhibitory action.
Caption: Mechanism of this compound-mediated inhibition of autophagic flux.
Conclusion
This compound is a versatile and accessible pharmacological tool for the in vitro study of autophagic flux. Its ability to modulate the final stages of autophagy allows for the investigation of the dynamics of this critical cellular process. By employing a combination of biochemical and imaging techniques as outlined in these notes, researchers can effectively utilize this compound to gain valuable insights into the role of autophagy in their specific models of interest. It is crucial to consider the context-dependent effects of this compound and to perform appropriate control experiments to accurately interpret the resulting data.
References
- 1. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models [PeerJ] [peerj.com]
- 5. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 12. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]
- 15. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinacrine as a Tool for Studying Drug Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance is a primary obstacle to successful cancer chemotherapy, leading to treatment failure and disease relapse. Understanding and overcoming the mechanisms of resistance is a critical goal in oncology research. Quinacrine, a repurposed antimalarial drug, has emerged as a valuable tool for investigating and potentially reversing drug resistance in various cancer cell lines.[1][2][3] Its multifaceted mechanism of action, targeting several key survival pathways simultaneously, makes it an attractive agent for chemosensitization studies.[1][4]
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on drug-resistant cancer cells. This compound has been shown to enhance the efficacy of standard chemotherapeutic agents like cisplatin, carboplatin, and erlotinib, often allowing for a reduction in the required dosage of these toxic drugs.[5][6]
Mechanisms of Action in Overcoming Drug Resistance
This compound's ability to counteract drug resistance stems from its pleiotropic effects on cancer cell signaling. It does not rely on a single target but rather modulates multiple pathways that cancer cells co-opt for survival and resistance.
Key mechanisms include:
-
Inhibition of NF-κB Signaling: Many cancer cells exhibit constitutive activation of the NF-κB pathway, which promotes cell survival and resistance to apoptosis-inducing agents.[7][8] this compound effectively suppresses NF-κB activation, thereby lowering the threshold for cell death induced by chemotherapy.[2][4][7]
-
Activation of the p53 Pathway: The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. This compound can activate and stabilize p53, even in cells where its function is suppressed.[1][4][9][10] This restoration of p53 function can re-sensitize cancer cells to DNA-damaging agents like cisplatin.[2][9]
-
Modulation of Autophagy: Autophagy can act as a pro-survival mechanism in cancer cells, helping them withstand the stress of chemotherapy. This compound is known to inhibit late-stage autophagy, leading to the accumulation of autophagosomes and promoting autophagic cell death.[11][12][13] This action is particularly effective in chemoresistant cells.[12][13]
-
Inhibition of Topoisomerase Activity: this compound can inhibit topoisomerase, an enzyme crucial for DNA replication and repair.[10] This leads to DNA damage and S-phase cell cycle arrest, contributing to its cytotoxic effects.[10][14]
-
Inhibition of the FACT Complex: this compound has been shown to inhibit the "facilitates chromatin transcription" (FACT) complex, which is involved in NF-κB transcriptional activity and is implicated in resistance to drugs like erlotinib.[15]
Caption: this compound targets multiple key cancer survival pathways to induce cell death and enhance sensitivity to chemotherapy.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's efficacy, both as a single agent and in combination with other chemotherapeutics, in various cancer cell lines.
Table 1: Efficacy of this compound in Drug-Resistant Cancer Cell Lines
| Cancer Type | Cell Line(s) | Resistance To | This compound Effect | Key Findings |
|---|---|---|---|---|
| Head & Neck Squamous Cell (HNSCC) | 5 HNSCC cell lines | N/A (tested as single agent) | IC50: 0.63–1.85 µM | This compound significantly reduced cell viability in a concentration-dependent manner.[6] |
| HNSCC | Xenograft Model | Cisplatin | Synergy | Combination with this compound allowed the cisplatin dose to be halved while maintaining the same tumor growth impairment.[5][6] |
| Ovarian Cancer | HeyA8MDR | Carboplatin | Synergy | QC alone and in combination with carboplatin suppresses tumor growth and ascites in this highly chemoresistant model.[13] |
| Ovarian Cancer | Chemoresistant lines | Cisplatin / Carboplatin | Synergy | QC promotes chemotherapy-induced cell death more extensively in chemoresistant cells compared to sensitive controls.[12][16] |
| Non-Small Cell Lung (NSCLC) | A549, H1975, H1993 | Erlotinib | High Synergy | The combination of this compound and erlotinib was highly synergistic and slowed xenograft tumor growth.[15] |
| Colorectal Cancer | HCT-8 | Cisplatin | Synergy | Concomitant use of this compound with cisplatin increased apoptosis and suppressed cell proliferation.[2] |
| Colorectal Cancer | HCT-116 (p53-/- & p21-/-) | N/A | Reduced Efficacy | Parental HCT-116 cells were more susceptible to QC-mediated cell death, suggesting p53 and p21 involvement.[17] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the utility of this compound in studying and overcoming drug resistance.
Caption: A logical workflow for investigating this compound's ability to reverse drug resistance in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT or Resazurin)
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%.[18]
Materials:
-
Resistant and parental (sensitive) cancer cell lines
-
96-well tissue culture plates
-
Complete culture medium
-
This compound (QC) and other chemotherapeutic agents (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
DMSO (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–6,000 cells/well in 100 µL of complete medium.[14] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells (medium only) and vehicle control wells (e.g., DMSO if used to dissolve drugs).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For Resazurin: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
-
Measurement: Read the absorbance on a microplate reader (e.g., 570 nm for MTT; 570 nm and 600 nm for Resazurin).[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration (log scale) to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Flow cytometry tubes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and/or a chemotherapeutic agent for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for investigating the effect of this compound on the expression and activation of proteins in key signaling pathways (e.g., p53, NF-κB, Bcl-xL, LC3B).
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-p53, anti-NF-κB p65, anti-p-IκBα, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Application Note: Synergy Analysis
To determine if this compound synergizes with a chemotherapeutic agent, a combination index (CI) analysis based on the Chou-Talalay method should be performed.
Principle: This method provides a quantitative measure of the interaction between two drugs.
-
CI < 1: Synergy (the combined effect is greater than the sum of individual effects)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Experimental Design:
-
Perform cell viability assays with each drug alone to determine their individual IC50 values.
-
Perform cell viability assays with the drugs in combination, typically at a constant ratio (e.g., based on their IC50 values).
-
Use software like CalcuSyn or CompuSyn to input the dose-effect data and calculate the CI values at different effect levels (Fraction affected, Fa).
Caption: Combining this compound with a lower dose of chemotherapy can achieve high efficacy with reduced toxicity.
This compound is a powerful and versatile pharmacological tool for probing the mechanisms of drug resistance in cancer research. Its ability to modulate multiple critical signaling pathways provides a basis for its use in sensitizing resistant cancer cells to conventional therapies. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at exploring the full potential of this compound in the context of cancer drug resistance. The synergistic effects observed in numerous preclinical studies suggest that this compound could be a valuable adjuvant in clinical settings, potentially allowing for lower, less toxic doses of chemotherapy while maintaining or even enhancing therapeutic efficacy.[2][5][6]
References
- 1. Repurposing this compound for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the efficacy of cisplatin by increasing apoptosis and modulating cancer survival proteins in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-malarial drug can make cancer chemotherapy more effective - University of Birmingham [birmingham.ac.uk]
- 6. Repurposed this compound synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB Signaling by this compound Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappaB signaling by this compound is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 12. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. This compound-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Promise and Pitfalls of Quinacrine in Prion Disease: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a historically used antimalarial agent, emerged as a promising therapeutic candidate for prion diseases based on its ability to inhibit the formation of the pathogenic scrapie prion protein (PrPSc) in cell culture models.[1][2][3][4] However, extensive research in various animal models of prion disease has largely failed to translate these encouraging in vitro findings into significant in vivo efficacy.[1][2][5][6] These application notes provide a comprehensive overview of the experimental use of this compound in animal models of prion disease, summarizing key quantitative data and detailing relevant experimental protocols to inform future research and drug development efforts. Despite its ability to cross the blood-brain barrier, the utility of this compound in treating Creutzfeldt-Jakob disease (CJD) and other prion-related neurodegenerative disorders remains questionable, at least as a monotherapy.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the efficacy of this compound in animal models of prion disease.
Table 1: Survival Times in this compound-Treated Animal Models
| Animal Model | Prion Strain | This compound Dose & Route | Treatment Start Time | Mean Survival Time (Days Post-Inoculation) | Reference |
| Mice | Mouse-adapted CJD | 10 mg/kg (in water) | 5 or 65 days post-inoculation | 140 (no difference from control) | [6] |
| BSE-infected mice | BSE | 10 mg/kg/day (oral) | Not specified | No increased survival compared to controls | [1] |
| Prion-inoculated wild-type mice | Not specified | Not specified | Not specified | Not prolonged | [5] |
| Prion-inoculated MDR0/0 mice | Not specified | Not specified | Not specified | Not prolonged | [5] |
Table 2: PrPSc Levels in this compound-Treated Animal Models
| Animal Model | Prion Strain | This compound Dose & Route | Key Findings on PrPSc Levels | Reference |
| Scrapie-infected mice (spleen) | Scrapie | 10 mg/kg (intraperitoneal) for 3 weeks | No efficient inhibition of PrPres accumulation; paradoxical increase observed. | [1] |
| Prion-inoculated MDR0/0 mice (brain) | Not specified | 40 mg/kg/day | Transient reduction, followed by recovery despite continuous treatment. | [5] |
| CWD-infected cells (elk and deer PrP) | CWD | Not specified | Augmented PrPSc levels and stimulated prion replication. | [7] |
Table 3: Pharmacokinetics of this compound in Mice
| Dose & Route | Duration | Brain Concentration | Spleen Concentration | Liver Concentration | Reference |
| 37.5 mg/kg/day (oral) | 4 weeks | Up to 1500 ng/g | Not specified | Not specified | [8] |
| 75 mg/kg/day (oral) | 4 weeks | Up to 1500 ng/g | Maximum of 100 µg/g | Maximum of 400 µg/g | [8] |
| 40 mg/kg/day (oral) in wild-type mice | Not specified | Less than 1 µM | Not specified | Not specified | [5] |
| 40 mg/kg/day (oral) in MDR0/0 mice | Not specified | Up to 100 µM | Not specified | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in animal models of prion disease, synthesized from the available literature.
Protocol 1: In Vivo Efficacy Assessment of this compound in a Murine Scrapie Model
Objective: To evaluate the effect of this compound on the accumulation of protease-resistant prion protein (PrPres) in the spleens of scrapie-infected mice.
Materials:
-
Female C57BL/6 mice
-
Scrapie brain homogenate (e.g., Chandler strain)
-
This compound dihydrochloride
-
Sterile 5% (wt/vol) glucose solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (details to be optimized based on lab standards)
-
Proteinase K
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Enzyme immunoassay (EIA) reagents specific for PrP
Procedure:
-
Inoculation: Inoculate mice intraperitoneally (i.p.) with 100 µL of a 1% (wt/vol) scrapie brain homogenate.
-
Treatment Groups: Divide the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Preparation: Prepare a stock solution of this compound in sterile 5% glucose solution.
-
Administration:
-
Treatment Group: Administer this compound intraperitoneally at a dose of 10 mg/kg of body weight daily for 21 consecutive days, starting one day after inoculation.
-
Control Group: Administer an equivalent volume of the sterile glucose solution daily for 21 days.
-
-
Tissue Collection: At the end of the treatment period (day 22 post-inoculation), euthanize the mice and collect the spleens.
-
PrPres Extraction and Digestion:
-
Homogenize the spleens in lysis buffer.
-
Treat the homogenates with proteinase K to digest the normal prion protein (PrPc). The exact concentration and incubation time should be optimized (e.g., 1 µg/mL for 1 hour at 37°C).[1]
-
Stop the proteinase K digestion by adding PMSF.
-
-
PrPres Quantification: Determine the amount of PrPres in the digested samples using a specific and sensitive enzyme immunoassay.
-
Data Analysis: Compare the levels of PrPres between the this compound-treated and control groups.
Protocol 2: Assessment of this compound on Survival Time in a Mouse-Adapted CJD Model
Objective: To determine if oral administration of this compound can prolong the survival of mice infected with a mouse-adapted strain of CJD.
Materials:
-
Mice (specify strain, e.g., CD-1)
-
Mouse-adapted CJD brain homogenate
-
This compound dihydrochloride
-
Sterile water
Procedure:
-
Inoculation: Inoculate mice intracerebrally with the mouse-adapted CJD brain homogenate.
-
Treatment Groups: Establish control and treatment groups. Treatment can be initiated at different time points to assess prophylactic versus therapeutic effects (e.g., 5 days post-inoculation and 65 days post-inoculation).[6]
-
Drug Preparation: Dissolve this compound in sterile water.
-
Administration: Administer this compound orally at a dose of 10 mg/kg daily.[6] The control group receives sterile water.
-
Monitoring: Monitor the mice daily for the onset of clinical signs of prion disease (e.g., ataxia, weight loss, kyphosis).
-
Endpoint: The primary endpoint is the survival time, defined as the number of days from inoculation to the terminal stage of the disease, at which point the animals are euthanized.
-
Data Analysis: Compare the mean survival times between the this compound-treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: In vitro mechanism of this compound in prion-infected cells.
References
- 1. Evaluation of this compound Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of this compound treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Agents Targeting the Cellular Prion Protein [mdpi.com]
- 5. Continuous this compound Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 6. This compound [cureffi.org]
- 7. pnas.org [pnas.org]
- 8. Pharmacokinetics of this compound in the treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Quinacrine to Track Lysosomal Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a fluorescent dye originally developed as an antimalarial drug, has emerged as a valuable tool for studying lysosomal dynamics in live cells. Its ability to accumulate in acidic organelles, coupled with its notable photostability, makes it an excellent probe for long-term imaging experiments. These application notes provide a comprehensive guide to using this compound for tracking lysosomes, investigating cellular processes such as autophagy, and assessing drug-induced lysosomal membrane permeabilization (LMP).
This compound is a weak base that readily crosses cell membranes in its neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation and bright fluorescence. This property allows for the specific visualization of lysosomes and other acidic vesicles. Furthermore, this compound's interaction with lysosomal function provides a mechanism to study its role in inducing autophagy and apoptosis, making it a compound of interest in cancer research.
Data Presentation
Table 1: Properties of this compound for Live-Cell Imaging
| Property | Value | References |
| Excitation Maximum (λex) | ~440 - 460 nm | |
| Emission Maximum (λem) | ~500 - 525 nm | |
| Recommended Concentration | 0.3 - 15 µM (Cell type dependent) | [1] |
| Typical Incubation Time | 15 minutes - 24 hours | [1][2] |
| Photostability | More photostable than LysoTracker Red, suitable for long-term imaging. | [3] |
| Solubility | Soluble in water and DMSO |
Table 2: Comparison of Lysosomotropic Probes
| Feature | This compound | Acridine Orange | LysoTracker Red DND-99 |
| Mechanism | Accumulates in acidic organelles | Accumulates in acidic organelles, intercalates with nucleic acids | Weak base that accumulates in acidic organelles |
| Photostability | High, suitable for long-term imaging | Moderate, can be phototoxic | Low, prone to rapid photobleaching |
| Toxicity | Can induce autophagy and apoptosis at higher concentrations | Can be phototoxic, causing vesicle bursting | Less phototoxic than Acridine Orange |
| Applications | Long-term tracking of lysosomes, autophagy studies, LMP assays | Ratiometric pH measurements, nucleic acid staining | General lysosome staining, less suitable for long-term tracking |
Table 3: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | References |
| MSTO-211H | Malignant Mesothelioma | ~3.4 | 72 h | [3] |
| H2452 | Malignant Mesothelioma | ~4.0 | 72 h | [3] |
| H226 | Malignant Mesothelioma | ~5.0 | 72 h | [3] |
| H28 | Malignant Mesothelioma | ~6.0 | 72 h | [3] |
| H2052 | Malignant Mesothelioma | ~4.5 | 72 h | [3] |
| MCF-7 | Breast Cancer | ~10-15 | 24 h | [4] |
| MDA-MB-231 | Breast Cancer | ~10-15 | 24 h | [4] |
| HeLa | Cervical Cancer | Varies with cisplatin co-treatment | 24 h | [5] |
| SCC-VII | Squamous Cell Carcinoma | Varies with cisplatin co-treatment | 24 h | [5] |
| SACC-83 | Salivary Adenoid Cystic Carcinoma | Varies with cisplatin co-treatment | 24 h | [5] |
| C6 | Glioma | Varies with cisplatin co-treatment | 24 h | [5] |
Experimental Protocols
Protocol 1: Live-Cell Staining of Lysosomes with this compound
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound dihydrochloride in sterile DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental goal. For long-term imaging, lower concentrations are recommended to minimize cytotoxicity.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-60 minutes. For some applications, longer incubation times (up to 24 hours) may be necessary.[1]
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or FITC channel).
Protocol 2: Long-Term Live-Cell Imaging of Lysosomal Dynamics
Procedure:
-
Follow steps 1-6 of Protocol 1, using a low concentration of this compound (e.g., 0.3-1 µM) to minimize phototoxicity and other cytotoxic effects over extended imaging periods.
-
Place the imaging dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Microscopy Settings:
-
Use the lowest possible laser power or excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize exposure times.
-
Use time-lapse imaging with appropriate intervals to capture the dynamics of interest without excessive photobleaching or phototoxicity.
-
-
Acquire images over the desired time course.
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Tracking Lysosomal Dynamics
Caption: Experimental workflow for live-cell imaging of lysosomes using this compound.
Mechanism of Action
This compound's utility in lysosomal imaging stems from its chemical nature as a weak base. In the neutral extracellular environment, it is cell-permeable. Once inside the cell, it accumulates in acidic compartments, primarily lysosomes, where the low pH causes it to become protonated and trapped. This accumulation leads to a significant increase in its fluorescence, allowing for the visualization of these organelles.
Beyond its role as a fluorescent marker, this compound can modulate lysosomal function. At higher concentrations or upon prolonged exposure, this compound can induce lysosomal membrane permeabilization (LMP). This disruption of the lysosomal membrane allows for the leakage of lysosomal hydrolases, such as Cathepsin L, into the cytosol.[6] Cytosolic Cathepsin L can then initiate a cascade of events leading to apoptosis, including the cleavage of Bid to tBid, which in turn promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[6] This triggers the activation of caspases and the execution of the apoptotic program.
This compound has also been shown to induce autophagy. The accumulation of this compound can inhibit the fusion of autophagosomes with lysosomes, leading to a buildup of autophagic vacuoles. This interference with the autophagic flux can contribute to its cytotoxic effects in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acridine orange, LysoTracker Red, and this compound as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antimalarials this compound and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Quinacrine Administration in Rat Models of Myocardial Ischemia
These application notes provide detailed protocols and summarized data for researchers investigating the cardioprotective effects of quinacrine in rat models of myocardial ischemia and ischemia/reperfusion (I/R) injury. The information is compiled from established experimental studies.
Introduction
Myocardial ischemia, resulting from the occlusion of a coronary artery, leads to cardiomyocyte death and myocardial infarction (MI)[1]. While reperfusion is the standard treatment, it can paradoxically cause additional damage, known as ischemia/reperfusion (I/R) injury[2][3]. One of the proposed biochemical mechanisms contributing to irreversible myocardial injury during ischemia is the activation of phospholipases, which leads to the degradation of membrane phospholipids[4][5]. This compound, a phospholipase inhibitor, has been investigated for its potential to protect the myocardium by mitigating this process[4]. This document outlines the protocols for inducing myocardial ischemia in rats and for administering this compound to assess its therapeutic effects.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in rat models of myocardial ischemia from key studies.
Table 1: Efficacy of this compound in a Rat Ischemia/Reperfusion (I/R) Model (Data sourced from Sonin D. L., et al., 2024)[2][6]
| Parameter | Control Group (0.9% NaCl) | This compound Group (5 mg/kg) | P-value |
| Necrotic Zone Size | Not specified | Significantly Reduced | p=0.01 |
| No-Reflow Area | Not specified | Significantly Reduced | p=0.027 |
| Area at Risk (AAR) | No significant difference between groups | No significant difference between groups | N/A |
| Vascular Permeability | Not specified | Reduced in necrosis region | Not specified |
Table 2: Effect of this compound in a Rat Coronary Artery Occlusion Model (48 hours post-occlusion) (Data sourced from Tritto I., et al., 1987)[4]
| Parameter | Control Group | This compound Group (75 mg/kg, s.c. every 8h) | P-value |
| Infarct Size (% of Left Ventricle) | 42.1 ± 4.4% | 16.6 ± 5.7% | < 0.001 |
| Myocardial Phospholipid (µg P/mg protein) | 0.62 ± 0.04 | 0.99 ± 0.05 | < 0.001 |
| Myocardial Creatine Kinase (I.U./mg protein) | 4.99 ± 0.37 | 7.76 ± 0.54 | < 0.001 |
Experimental Protocols & Workflows
Protocol 1: Induction of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce temporary myocardial ischemia followed by reperfusion, a common model for studying I/R injury[2][7][8].
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)[8].
-
Anesthetics: Ketamine (100 mg/kg) and Xylazine (4 mg/kg) IP, or sodium pentobarbital (70 mg/kg) IP[7][8].
-
Small animal ventilator.
-
ECG monitoring system.
-
Surgical instruments for thoracotomy.
-
Heating pad to maintain body temperature at 37°C[8].
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat via intraperitoneal injection. Place the animal in a supine position on a heating pad[7]. Intubate the rat with an endotracheal tube and connect it to a small animal ventilator[8].
-
ECG Monitoring: Attach ECG leads to monitor cardiac status. Successful ischemia is often confirmed by ST-segment elevation[7][8].
-
Surgical Procedure: Perform a left thoracotomy to expose the heart[8]. Carefully open the pericardium.
-
LAD Ligation: Identify the Left Anterior Descending (LAD) coronary artery, typically 2-3 mm from its origin near the left auricle[7][8]. Pass a 6-0 suture underneath the LAD.
-
Ischemia: Induce regional myocardial ischemia by tightening the suture using a tourniquet or a small piece of plastic tubing. Successful occlusion is marked by the paling of the anterior ventricular wall and ST-segment elevation on the ECG[7]. Maintain the occlusion for the desired duration (e.g., 30 minutes)[2][6][8].
-
Reperfusion: After the ischemic period, remove the tourniquet to allow blood flow to resume. Reperfusion is typically maintained for a period ranging from 2 hours to several days, depending on the study endpoints[2][6][8].
-
Closure: Close the chest wall in layers. Provide post-operative care, including analgesia, as required.
Protocol 2: Preparation and Administration of this compound
This section details two distinct, published methods for this compound administration.
Method A: Intravenous Administration for I/R Injury [2][6]
-
Preparation: Prepare a solution of this compound in 0.9% NaCl.
-
Dosage: 5 mg/kg body weight.
-
Administration Route: Intravenous (IV).
-
Timing: The total volume is administered over a 10-minute period, starting at the last minute of ischemia and continuing for the first 9 minutes of reperfusion.
Method B: Subcutaneous Administration for Permanent Occlusion [4]
-
Preparation: Prepare a solution of this compound for injection.
-
Dosage: 75 mg/kg body weight.
-
Administration Route: Subcutaneous (s.c.).
-
Timing: Administer every 8 hours, starting immediately after the coronary artery occlusion procedure.
Protocol 3: Assessment of Cardioprotective Effects
A. Infarct Size and Area at Risk Measurement [2][6]
-
At the end of the reperfusion period, re-occlude the LAD at the same location.
-
Inject 1% Evans blue dye intravenously to delineate the area at risk (AAR) from the non-ischemic (blue) myocardium.
-
Euthanize the animal and excise the heart.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted area pale white[1].
-
Image the heart slices and use image analysis software to quantify the AAR (non-blue area) and the infarct size (pale area), typically expressed as a percentage of the AAR or the left ventricle.
B. Assessment of Vascular Permeability and No-Reflow [2][6]
-
The "no-reflow" phenomenon, where microvascular obstruction prevents reperfusion despite the removal of the arterial occlusion, can be assessed using fluorescent tracers.
-
Inject Indocyanine Green (ICG) intravenously (e.g., at 90 minutes of reperfusion) to assess vascular permeability[6].
-
Inject Thioflavin S (ThS) intravenously (e.g., at 120 minutes of reperfusion) to delineate the no-reflow zone[6].
-
After excision, image transverse sections of the heart using a multispectral fluorescence imaging system to quantify the fluorescence of ICG and ThS.
C. Biochemical Analysis [4]
-
Tissue Homogenization: Harvest myocardial tissue from the left ventricle of control and treated animals at specified time points post-occlusion.
-
Creatine Kinase (CK) Activity: Measure the depletion of CK activity in the ischemic tissue as an indicator of infarct size.
-
Phospholipid Content: Measure the total phospholipid concentration in the myocardial tissue to assess the extent of membrane degradation.
Signaling Pathway
The primary proposed mechanism for this compound's cardioprotective effect is the inhibition of phospholipase activation during ischemia[4][5]. Ischemia triggers the activation of phospholipases (e.g., phospholipase A2), which degrade membrane phospholipids. This degradation compromises cell membrane integrity, leading to irreversible cell injury and necrosis. By inhibiting phospholipases, this compound helps preserve myocardial phospholipids, thereby protecting the jeopardized myocardium[4].
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ischemia-induced phospholipase activation by this compound protects jeopardized myocardium in rats with coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction in infarct size by the phospholipase inhibitor this compound in dogs with coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardio- and Vasoprotective Effects of this compound in an In Vivo Rat Model of Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-Minimal Invasive Method to Induce Myocardial Infarction in Rats and the Assessment of Cardiac Function by an Isolated Working Heart System [jove.com]
- 8. pubcompare.ai [pubcompare.ai]
Utilizing Quinacrine for the Assessment of Lysosomal Membrane Permeabilization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are acidic organelles integral to cellular homeostasis, responsible for the degradation of macromolecules and cellular debris. The integrity of the lysosomal membrane is crucial for cell health, and its permeabilization (Lysosomal Membrane Permeabilization, LMP) is an early event in various forms of regulated cell death, including apoptosis and necroptosis. LMP allows for the release of hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol, initiating a cascade of events that can lead to cell death.[1][2][3] Therefore, the accurate measurement of LMP is of significant interest in toxicology, pharmacology, and drug development.
Quinacrine, a fluorescent weak base, serves as a valuable tool for monitoring lysosomal integrity. Due to the acidic environment of lysosomes (pH 4-5), this compound becomes protonated and trapped within these organelles, resulting in a distinct punctate fluorescent pattern within the cell.[4][5][6] Upon induction of LMP, the lysosomal pH gradient dissipates, leading to the deprotonation and release of this compound into the cytosol. This redistribution is visualized as a shift from a punctate to a diffuse cytosolic fluorescence, which can be quantified to assess the extent of lysosomal damage.[1][7]
These application notes provide a detailed protocol for utilizing this compound to measure LMP, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Principle of the Assay
The assay is based on the principle of "ion trapping," where the weakly basic this compound molecule freely permeates cellular membranes in its uncharged state.[4][5] Once inside the acidic lumen of the lysosome, it accepts a proton and becomes charged. This charged form is unable to readily cross the lysosomal membrane, leading to its accumulation.[4][6] Any event that disrupts the lysosomal membrane or neutralizes the lysosomal pH will cause the release of the uncharged this compound back into the cytosol. This change in subcellular localization of the dye is the readout for LMP.
Key Experimental Protocols
Protocol 1: In Vitro Assessment of LMP in Cultured Cells using this compound Staining and Fluorescence Microscopy
This protocol outlines the steps for staining cultured cells with this compound to visualize and quantify LMP upon treatment with a test compound.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound for inducing LMP
-
Positive control for LMP induction (e.g., L-leucyl-L-leucine methyl ester (LLOMe), H₂O₂)
-
Negative control (vehicle)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~420 nm, Emission: ~500 nm)
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes or chamber slides at a suitable density to achieve 60-70% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Loading:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Incubate the cells with the this compound-containing medium for 15-30 minutes at 37°C.
-
-
Induction of LMP:
-
Prepare working solutions of the test compound, positive control, and negative control in complete culture medium.
-
After this compound loading, wash the cells twice with warm PBS to remove excess dye.
-
Add the medium containing the test compound or controls to the respective wells.
-
-
Image Acquisition:
-
At desired time points following treatment, visualize the cells using a fluorescence microscope.
-
Acquire images of both the punctate lysosomal staining (in control cells) and the diffuse cytosolic staining (in LMP-induced cells).
-
-
Quantification and Data Analysis:
-
Quantify the degree of LMP by measuring the redistribution of this compound fluorescence. This can be done by:
-
Counting cells with diffuse fluorescence: Manually or using automated image analysis software, count the percentage of cells exhibiting a diffuse cytosolic signal compared to the total number of cells.
-
Measuring the standard deviation of pixel intensity: In cells with intact lysosomes, the fluorescence is concentrated in puncta, leading to a high standard deviation of pixel intensities. Upon LMP, the diffuse fluorescence results in a lower standard deviation.
-
Quantifying the decrease in puncta intensity: Measure the fluorescence intensity of individual puncta before and after treatment.
-
-
Protocol 2: Flow Cytometry Analysis of LMP using this compound
This protocol provides a high-throughput method to quantify LMP in a cell population.
Materials:
-
All materials from Protocol 1
-
Flow cytometer
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with the test compound as described in Protocol 1.
-
Cell Harvesting:
-
At the end of the treatment period, collect the cell culture supernatant (to include any detached, dead cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant, centrifuge, and resuspend the cell pellet in cold PBS.
-
-
This compound Staining:
-
Incubate the cell suspension with this compound (1-10 µM) for 15-30 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI indicates a loss of this compound from the lysosomes due to LMP.
-
-
Data Analysis:
-
Compare the MFI of treated cells to that of control cells. The percentage decrease in MFI can be used as a quantitative measure of LMP.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate how results from this compound-based LMP assays can be presented.
Table 1: Quantification of LMP by Fluorescence Microscopy
| Treatment Group | Concentration | % Cells with Diffuse this compound Fluorescence (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 5.2 ± 1.8 |
| Test Compound A | 10 µM | 35.7 ± 4.5 |
| Test Compound A | 50 µM | 78.1 ± 6.2 |
| Positive Control (LLOMe) | 1 mM | 92.5 ± 3.1 |
Table 2: Quantification of LMP by Flow Cytometry
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) (Arbitrary Units, Mean ± SD) | % Decrease in MFI vs. Control |
| Vehicle Control (DMSO) | 0.1% | 8543 ± 512 | 0% |
| Test Compound B | 5 µM | 6211 ± 430 | 27.3% |
| Test Compound B | 20 µM | 3156 ± 289 | 63.0% |
| Positive Control (H₂O₂) | 500 µM | 2089 ± 198 | 75.5% |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Lysosomal Membrane Permeabilization
The following diagram illustrates the central role of LMP in initiating cell death pathways.
Caption: Signaling cascade initiated by Lysosomal Membrane Permeabilization (LMP).
Experimental Workflow for this compound-based LMP Assay
The diagram below outlines the key steps in performing an LMP assay using this compound.
Caption: Experimental workflow for assessing LMP with this compound.
Conclusion
This compound offers a straightforward and effective method for the qualitative and quantitative assessment of lysosomal membrane permeabilization. Its accumulation in acidic lysosomes and subsequent release upon membrane damage provides a clear fluorescent signal that can be monitored by microscopy or flow cytometry. The protocols and data presentation formats provided herein offer a robust framework for researchers in various fields to investigate the role of lysosomal stability in cellular processes and to screen for compounds that modulate LMP. Careful optimization of dye concentration and incubation times for specific cell types is recommended to ensure reliable and reproducible results.
References
- 1. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in this compound Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to Quinacrine Staining for Q-Banding in Cytogenetics
Authored for: Researchers, Scientists, and Drug Development Professionals
Application Note: This document provides a detailed guide for the application of Quinacrine dihydrochloride in the Q-banding technique for chromosome analysis. It includes the underlying principles, experimental protocols, and expected outcomes.
Introduction
This compound banding, or Q-banding, is a foundational cytogenetic technique used to visualize and identify chromosomes. This method utilizes the fluorescent dye this compound, which intercalates into the DNA structure and produces a characteristic pattern of bright and dark bands along the length of metaphase chromosomes. The banding patterns are specific for each chromosome pair, enabling their accurate identification and the detection of numerical and structural abnormalities. Q-banding is particularly renowned for its ability to highlight the heterochromatic region of the Y chromosome, making it a valuable tool in sex determination and the analysis of Y-chromosome abnormalities.
Principle of Q-Banding
The differential fluorescence observed in Q-banding is a result of the binding affinity of this compound for specific DNA base compositions.[1][2] this compound, a planar molecule, intercalates between the base pairs of the DNA double helix. The intensity of the fluorescence is dependent on the local base composition:
-
Adenine-Thymine (AT)-rich regions: These regions enhance the fluorescence of this compound, resulting in bright, fluorescent bands (Q-bands).[3][4]
-
Guanine-Cytosine (GC)-rich regions: GC base pairs have a quenching effect on this compound fluorescence, leading to the appearance of dull or non-fluorescent bands.[3][4]
This differential fluorescence allows for the visualization of a unique banding pattern for each chromosome, which is highly reproducible. The resulting Q-bands are analogous to the G-bands produced by Giemsa staining, with the bright Q-bands corresponding to the dark G-bands.[2]
Molecular Mechanism of this compound Intercalation
The following diagram illustrates the molecular interaction of this compound with DNA, leading to the characteristic Q-banding pattern.
Caption: Molecular mechanism of this compound-DNA interaction for Q-banding.
Experimental Protocols
This section provides detailed protocols for the preparation of metaphase chromosomes and the subsequent this compound staining procedure.
Part 1: Metaphase Chromosome Preparation
High-quality metaphase spreads are crucial for obtaining clear and distinct Q-bands. The following protocols are provided for both suspension and adherent cell cultures.
Table 1: Reagents and Solutions for Metaphase Chromosome Preparation
| Reagent/Solution | Composition | Storage |
| Cell Culture Medium | As required for the specific cell line | 4°C |
| Colcemid Solution (10 µg/mL) | 10 µg/mL Colcemid in sterile water | 4°C |
| Hypotonic Solution (0.075 M KCl) | 0.56 g KCl in 100 mL distilled water | Room Temperature |
| Fixative (Carnoy's Fixative) | 3 parts Methanol : 1 part Glacial Acetic Acid | Room Temperature (Prepare Fresh) |
Protocol 1.1: Metaphase Chromosome Preparation from Suspension Cultures (e.g., Lymphocytes) [1]
-
Cell Culture: Culture cells to the appropriate density. For lymphocyte cultures, stimulate with a mitogen like phytohemagglutinin (PHA) and incubate for 72 hours.
-
Mitotic Arrest: Add Colcemid solution to a final concentration of 0.1 µg/mL. Incubate for 1-2 hours at 37°C.
-
Cell Harvest: Transfer the cell suspension to a centrifuge tube and spin at 200 x g for 8-10 minutes.
-
Hypotonic Treatment: Discard the supernatant, leaving a small amount to resuspend the cell pellet. Gently add 5-10 mL of pre-warmed (37°C) 0.075 M KCl hypotonic solution. Incubate for 15-20 minutes at 37°C.
-
Fixation: Add a few drops of fresh, cold Carnoy's fixative to the cell suspension to stop the hypotonic reaction. Centrifuge at 200 x g for 8-10 minutes.
-
Washing: Discard the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative. Repeat this washing step 2-3 times.
-
Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fresh fixative. Drop the cell suspension onto clean, cold, wet microscope slides from a height of about 30 cm. Allow the slides to air dry.
Protocol 1.2: Metaphase Chromosome Preparation from Adherent Cell Cultures [5]
-
Cell Culture: Grow adherent cells in a suitable culture flask until they reach 70-80% confluency.
-
Mitotic Arrest: Add Colcemid solution to a final concentration of 0.1 µg/mL. The incubation time will vary depending on the cell line's mitotic index (can range from 1 to 16 hours).
-
Cell Detachment: Following incubation, gently detach the cells using trypsin-EDTA.
-
Cell Harvest: Transfer the cell suspension to a centrifuge tube and spin at 200 x g for 8-10 minutes.
-
Hypotonic Treatment and Fixation: Follow steps 4-7 as described in Protocol 1.1.
Part 2: this compound Staining (Q-Banding)
Table 2: Reagents and Solutions for Q-Banding
| Reagent/Solution | Composition | pH | Storage |
| Staining Solution | |||
| This compound Dihydrochloride Stock (0.5% w/v) | 0.5 g this compound dihydrochloride in 100 mL distilled water | - | 4°C (in the dark) |
| Buffers | |||
| McIlvaine's Buffer Stock A (0.1 M Citric Acid) | 2.10 g Citric Acid Monohydrate in 100 mL distilled water | - | Room Temperature |
| McIlvaine's Buffer Stock B (0.2 M Disodium Phosphate) | 2.84 g Anhydrous Disodium Phosphate in 100 mL distilled water | - | Room Temperature |
| McIlvaine's Buffer (Working Solution) | Mix Stock A and Stock B to the desired pH (typically 4.1-5.5) | 4.1-5.5 | Room Temperature |
| Mounting Medium | |||
| Mounting Medium | McIlvaine's Buffer (pH ~5.5) or a commercial mounting medium | ~5.5 | As recommended |
Protocol 2.1: Q-Banding Staining Procedure
-
Slide Preparation: Use air-dried chromosome preparations (can be fresh or aged for a few days).
-
Staining: Immerse the slides in a Coplin jar containing the 0.5% this compound dihydrochloride staining solution for 10-15 minutes at room temperature.[6]
-
Rinsing: Briefly rinse the slides in three changes of McIlvaine's buffer (pH ~4.1-5.5).
-
Mounting: Mount the slides with a coverslip using a small amount of McIlvaine's buffer (pH ~5.5) or a suitable fluorescence mounting medium.
-
Observation: Immediately observe the slides under a fluorescence microscope. The fluorescence of Q-bands can fade upon prolonged exposure to UV light.
Experimental Workflow
The following diagram outlines the complete workflow for Q-banding, from cell culture to microscopic analysis.
Caption: Experimental workflow for this compound Q-banding.
Data Presentation and Analysis
Fluorescence Microscopy
Stained slides should be examined using a fluorescence microscope equipped with a suitable filter set for this compound.
Table 3: Recommended Fluorescence Microscopy Settings for this compound
| Parameter | Wavelength/Specification |
| Excitation Maximum | ~420-440 nm |
| Emission Maximum | ~500-525 nm |
| Recommended Filter Set | A filter set designed for DAPI (e.g., Chroma 31000v2 or Zeiss Filter Set 01) is often suitable due to overlapping spectral properties.[6][7] |
| Light Source | Mercury or Xenon arc lamp, or a suitable LED light source |
Interpretation of Results
-
Bright Bands (Q-positive): These are AT-rich regions and will appear as bright, fluorescent yellow-green bands.
-
Dull Bands (Q-negative): These are GC-rich regions and will appear as dull or non-fluorescent areas.
-
Y Chromosome: The distal long arm of the Y chromosome typically shows exceptionally bright fluorescence, making it easily identifiable.[8]
The banding pattern of each chromosome is then compared to a standard ideogram for karyotyping and the identification of any chromosomal abnormalities.
Troubleshooting
Table 4: Common Problems and Solutions in Q-Banding
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Bands | - Poor quality metaphase spreads- Inadequate staining time- Incorrect pH of buffer- Faded fluorescence | - Optimize chromosome preparation protocol- Increase staining time- Check and adjust the pH of McIlvaine's buffer- Observe slides immediately after staining and minimize exposure to UV light |
| Fuzzy or Overlapping Chromosomes | - Incomplete hypotonic treatment- Improper slide preparation | - Optimize hypotonic treatment time and temperature- Adjust dropping height and use clean, cold, wet slides |
| High Background Fluorescence | - Excess stain on the slide- Impure reagents | - Ensure thorough rinsing after staining- Use high-purity water and fresh reagents |
Conclusion
This compound Q-banding remains a valuable and relatively simple technique in cytogenetics. Its ability to produce a distinct and reproducible banding pattern makes it an essential tool for chromosome identification, karyotyping, and the detection of chromosomal abnormalities. By following the detailed protocols outlined in this guide, researchers can achieve high-quality and reliable Q-banding results.
References
- 1. microscopecentral.com [microscopecentral.com]
- 2. This compound fluorescence and Q-banding patterns of human chromosomes. I. Effects of varying factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of chromosome banding. V. This compound banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAPI Filter Set - Iridian Spectral Technologies [iridian.ca]
- 6. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of filter sets - Filter Set 01 [micro-shop.zeiss.com]
- 7. 31000v2-dapi-hoechst-amca [chroma.com]
- 8. Diluted McIlvaine Buffer Solution, pH 4.0 (×10)・041-34121[Detail Information] | [Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinacrine Photobleaching in Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with quinacrine photobleaching in fluorescence microscopy.
Troubleshooting Guides
This section addresses common issues encountered during this compound fluorescence microscopy, offering step-by-step solutions to mitigate photobleaching and improve image quality.
Issue 1: Rapid Loss of this compound Fluorescence Signal During Imaging
| Potential Cause | Troubleshooting Steps |
| Excessive Illumination Intensity | 1. Reduce the excitation light intensity to the lowest level that provides a detectable signal. 2. Use neutral density (ND) filters to attenuate the excitation light.[1][2][3] 3. Decrease the exposure time of the camera or detector. |
| Prolonged Exposure to Excitation Light | 1. Minimize the duration of exposure to the excitation light.[1][3] 2. Focus on the specimen using transmitted light or a low-magnification objective before switching to fluorescence imaging.[3] 3. Capture images only when necessary and avoid continuous live viewing of the fluorescent sample.[1] |
| Absence of Antifade Reagent | 1. Mount the specimen in a commercially available antifade mounting medium.[3][4] 2. If using a custom mounting medium, consider adding an oxygen scavenger system like glucose oxidase/catalase.[2][5] |
| Oxygen-Rich Environment | 1. Use an imaging chamber with a controlled atmosphere to reduce oxygen levels.[2] 2. Employ oxygen-scavenging antifade reagents in the mounting medium.[2][5] |
Issue 2: High Background Noise and Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Excessive this compound Concentration | 1. Titrate the this compound concentration to determine the optimal balance between signal and background.[6] 2. Reduce the incubation time with the this compound solution. |
| Inadequate Washing Steps | 1. Increase the number and duration of washing steps after this compound incubation to remove unbound dye.[6] 2. Use a buffer with the appropriate pH and ionic strength for washing. |
| Autofluorescence of the Specimen | 1. Image an unstained control sample to assess the level of autofluorescence. 2. Use spectral unmixing techniques if the microscope system has this capability. 3. Consider using a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound photobleaching.
Q1: What is this compound photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[2][3] This process leads to a gradual fading of the fluorescent signal, which can compromise image quality and the accuracy of quantitative measurements.[3] The generation of reactive oxygen species (ROS) during the excitation process is a major contributor to photobleaching.[2]
Q2: Why is my this compound signal fading so quickly?
A2: Rapid fading of the this compound signal is often due to a combination of factors, including high-intensity excitation light, prolonged exposure times, and the absence of protective antifade reagents.[1][2][3] this compound, like many organic fluorophores, has a limited number of excitation and emission cycles before it photobleaches.
Q3: What are the best antifade reagents for this compound?
A3: While specific comparative data for this compound is limited, commercial antifade mounting media are generally effective at reducing photobleaching for a wide range of fluorophores.[3] These reagents often contain antioxidants and oxygen scavengers to protect the fluorophore from photodamage. Some common components of antifade reagents include:
-
p-Phenylenediamine (PPD)
-
n-Propyl gallate (NPG)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glucose oxidase and catalase (an oxygen scavenging system)[2][5] The optimal antifade reagent may need to be determined empirically for your specific experimental conditions.
Q4: Can I do anything during sample preparation to reduce photobleaching?
A4: Yes. Proper sample preparation is crucial. Ensure that the mounting medium completely covers the specimen and is free of air bubbles, as oxygen can accelerate photobleaching.[2] Storing stained slides in the dark and at a cool temperature can also help preserve the fluorescence until imaging.[4]
Q5: Are there any alternatives to this compound that are more photostable?
A5: Yes, several newer fluorescent dyes offer greater photostability compared to traditional dyes like this compound.[4] Depending on the specific application (e.g., staining AT-rich DNA regions), you might consider alternatives such as certain Alexa Fluor™ or DyLight™ dyes. However, the choice of an alternative will depend on its spectral properties and binding characteristics for your target of interest. For some applications, squaraine-rotaxane dyes have been shown to be superior substitutes for other fluorescent dyes like Cy-5 due to their high stability and brightness.[7]
Experimental Protocols
Protocol 1: General this compound Staining and Mounting
-
Fixation: Fix cells or tissues using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Staining: Incubate the samples with this compound solution (concentration to be optimized, typically in the µM range) for a specified duration (e.g., 15-30 minutes) at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and reduce oxygen entry.
-
Storage: Store the slides flat in the dark at 4°C until imaging.
Visualizations
Caption: Workflow for this compound staining and imaging with integrated photobleaching mitigation steps.
Caption: Decision tree for selecting an appropriate antifade strategy for this compound fluorescence microscopy.
References
- 1. biocompare.com [biocompare.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Squaraine-Rotaxanes: Superior Substitutes for Cy-5 in Molecular Probes for Near-Infrared Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinacrine Concentration to Minimize Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Quinacrine, focusing on achieving desired anti-cancer effects while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in vitro?
A typical starting concentration for in vitro experiments ranges from 0.5 µM to 20 µM. However, the effective concentration, particularly the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line, exposure time, and the specific assay used. For initial screening, a broad dose-response curve is recommended to determine the optimal range for your specific model.
Q2: How does the cytotoxic effect of this compound vary across different cell lines?
This compound's cytotoxicity is highly cell-line dependent. For example, IC50 values have been reported to be around 15 µM for A549 (non-small cell lung cancer) cells and 12 µM for NCI H520 cells after 48 hours of exposure. In breast cancer cell lines, IC50 values were found to be 7.5 µM in MCF-7 and 8.5 µM in MDA-MB-231 cells. Malignant mesothelioma cell lines showed IC50 values ranging from 1.1 µM to 5.03 µM. This variability is often linked to the genetic background of the cells, such as their p53 status or the presence of mutations like NF2.
Q3: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound is a multi-target agent that induces cytotoxicity through several mechanisms:
-
p53 Activation and NF-κB Suppression : A commonly reported mechanism is the activation of the p53 tumor suppressor pathway while simultaneously inhibiting the pro-survival NF-κB signaling pathway.
-
Induction of Apoptosis : It triggers programmed cell death by modulating both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of pro-apoptotic proteins like Bax.
-
Cell Cycle Arrest : this compound can halt cell cycle progression, often at the G1/S or S phase, preventing cancer cell proliferation.
-
Generation of Reactive Oxygen Species (ROS) : The drug can induce oxidative stress through the production of ROS, which contributes to cellular damage and apoptosis.
-
DNA Damage and Topoisomerase Inhibition : this compound can intercalate with DNA and inhibit topoisomerase activity, leading to DNA damage and cell death.
-
Autophagy Modulation : It has also been reported to interfere with autophagic signaling, which can lead to cell death in certain contexts.
Q4: How long should cells be exposed to this compound?
Exposure times in published studies typically range from 24 to 72 hours. The cytotoxic effect of this compound is both dose- and time-dependent. Shorter incubation times (e.g., 24 hours) may be sufficient to observe effects on signaling pathways, while longer exposures (48-72 hours) are often necessary to measure significant reductions in cell viability or to perform clonogenic survival assays.
Q5: How can I determine the IC50 value of this compound for my specific cell line?
To determine the IC50 value, you should perform a dose-response experiment. This involves seeding cells at a consistent density, treating them with a range of this compound concentrations (e.g., a serial dilution from a high concentration like 50 µM down to a low concentration), and incubating for a fixed period (e.g., 48 hours). Cell viability is then measured using an appropriate assay, and the IC50 is calculated as the concentration of this compound that reduces cell viability by 50% compared to an untreated control.
Troubleshooting Guide
Q: I am observing high cytotoxicity even at low this compound concentrations. What should I check?
-
Cell Line Sensitivity : Your cell line may be particularly sensitive to this compound. This has been observed in cells with specific genetic backgrounds, such as inactivating NF2 mutations.
-
Reagent Concentration : Double-check the dilution calculations for your this compound stock solution. An error in calculation can lead to unintentionally high concentrations.
-
Cell Seeding Density : Low cell density can sometimes make cells more susceptible to drug-induced toxicity. Ensure you are using a consistent and appropriate seeding density for your cell line.
Q: My cytotoxicity results are not reproducible. What are common sources of variability?
-
Cell Health and Passage Number : Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Older cells or those in poor health can respond differently to treatment.
-
Reagent Stability : Prepare fresh dilutions of this compound from a stock solution for each experiment. This compound in solution may degrade over time.
-
Incubation Time : Ensure precise and consistent incubation times for all experimental replicates.
-
Assay Performance : Check for edge effects in multi-well plates and ensure that the assay reagents are properly mixed and incubated according to the manufacturer's protocol.
Q: I don't see the expected apoptotic effects. What could be the reason?
-
Alternative Cell Death Mechanisms : this compound can induce other forms of cell death, such as autophagy-related cell death, which may be more prominent in your cell line. Consider using assays that can detect these alternative pathways.
-
p53 Status : The apoptotic response to this compound is often linked to p53 activation. If your cells are p53-null or have a mutated, non-functional p53, the apoptotic response may be blunted. In such cases, this compound may be acting through p53-independent pathways, such as the suppression of checkpoint kinase 1/2 (Chk1/2).
-
Time Point : The peak apoptotic response may occur at a different time point than you are measuring. Perform a time-course experiment to identify the optimal window for detecting apoptosis.
Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| A549 | Non-Small Cell Lung Cancer | 15 | 48 | |
| NCI H520 | Non-Small Cell Lung Cancer | 12 | 48 | |
| H2452 | Malignant Mesothelioma | 1.1 ± 0.2 | 72 | |
| H226 | Malignant Mesothelioma | 1.6 ± 0.03 | 72 | |
| H2052 | Malignant Mesothelioma | 3.7 ± 0.8 | 72 | |
| MSTO-211H | Malignant Mesothelioma | 3.9 ± 0.9 | 72 | |
| H28 | Malignant Mesothelioma | 5.03 ± 0.2 | 72 | |
| MCF-7 | Breast Cancer | 4.5 (Clonogenic) / 7.5 (MTT) | 24 | |
| MDA-MB-231 | Breast Cancer | 5.2 (Clonogenic) / 8.5 (MTT) | 24 |
Table 2: Common Assays for Measuring this compound Cytotoxicity
| Assay Name | Principle | Measures | Citation |
| Trypan Blue Exclusion | Dye exclusion by viable cells with intact membranes. | Cell Viability | |
| MTT / Resazurin Reduction | Metabolic reduction of a substrate by viable cells. | Cell Viability / Proliferation | |
| Clonogenic Survival | Ability of a single cell to form a colony. | Long-term Proliferative Capacity | |
| Annexin V / PI Staining | Flow cytometry-based detection of phosphatidylserine exposure (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Apoptosis vs. Necrosis | |
| Caspase Activity Assay | Colorimetric or fluorometric detection of activated caspases (e.g., Caspase-3, -8, -9). | Apoptosis Execution | |
| Comet Assay | Single-cell gel electrophoresis to detect DNA strand breaks. | DNA Damage |
Key Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/Resazurin)
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) and allow them to adhere overnight.
-
Treatment : Aspirate the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition : Add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement : For MTT, add a solubilizing agent and read the absorbance. For Resazurin, read the fluorescence directly.
-
Analysis : Normalize the readings to the control wells to determine the percentage of cell viability. Plot the viability against the log of this compound concentration to calculate the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Pool all cells and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis : Analyze the samples immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence profiles.
Visualizing Mechanisms of Action
Technical Support Center: Troubleshooting Quinacrine Chromosome Staining
Welcome to the technical support center for Quinacrine chromosome staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Q-banding experiments.
Frequently Asked Questions (FAQs)
Why are my chromosome bands faint or non-existent?
Faint or absent Q-bands can result from several factors, including suboptimal dye concentration, insufficient staining time, or issues with the chromosome preparation itself.
-
Inadequate Staining: Ensure the this compound dihydrochloride solution is at the optimal concentration and that the staining duration is sufficient.[1]
-
Incorrect pH: The pH of the staining and mounting buffers can significantly impact fluorescence. Verify that the buffers are within the recommended range.
-
Poor Chromosome Spreads: If chromosomes are not properly spread, visualization of distinct bands will be compromised.
-
Excessive Washing: Overly vigorous or prolonged washing steps can remove the stain from the chromosomes.[2]
What is causing the high background fluorescence on my slides?
High background fluorescence can mask the specific banding patterns on the chromosomes. This can be caused by unbound fluorophores, autofluorescence of the sample or slide materials, or the use of inappropriate mounting media.[3]
-
Incomplete Washing: Residual, unbound this compound will result in generalized fluorescence. Ensure thorough but gentle washing after the staining step.[3]
-
Autofluorescence: Some cellular components can naturally fluoresce. While less common with fixed chromosome preparations, it can be a contributing factor.[2][4]
-
Incorrect Mounting Medium: Using a mounting medium that is not optimized for fluorescence microscopy can contribute to background noise.[5]
My chromosome bands are too bright and lack clear definition. What should I do?
Overstaining can lead to excessively bright fluorescence, making it difficult to distinguish between individual bands.
-
Excessive Staining Time or Concentration: Reduce the incubation time in the this compound solution or decrease the concentration of the dye.[1]
-
Inadequate Destaining: If your protocol includes a destaining step, ensure it is performed for the appropriate duration to remove excess stain.
-
Incorrect Immersion Oil: Using the wrong type of immersion oil can sometimes lead to overly bright signals.[1]
The fluorescence of my stained chromosomes is fading very quickly. How can I prevent this?
Photobleaching, or the rapid fading of fluorescence upon exposure to light, is a common issue with fluorescent dyes like this compound.[6]
-
Minimize Light Exposure: Reduce the intensity and duration of exposure to the excitation light source. Use neutral density filters when searching for areas of interest.[6]
-
Use of Antifade Reagents: Incorporate an antifade solution into your mounting medium to prolong the fluorescent signal.[6]
-
Immediate Observation: Analyze the slides as soon as possible after staining, as the fluorescence intensity can diminish over time.[1][7]
The chromosomes on my slide are poorly spread. How can I improve this?
Proper chromosome spreading is crucial for accurate karyotyping. Clumped or overlapping chromosomes can obscure banding patterns. This issue typically arises during the harvesting and slide preparation stages that precede staining.
-
Hypotonic Treatment: Optimize the duration and temperature of the hypotonic treatment to ensure adequate swelling of the cells.
-
Fixation: Use fresh fixative (typically a 3:1 methanol:acetic acid solution) and perform several changes to properly fix the cells.
-
Slide Preparation: Adjust the dropping height and angle when applying the cell suspension to the slide to facilitate optimal spreading. Environmental factors such as temperature and humidity can also play a role.
Troubleshooting Guides
Table 1: Troubleshooting Common this compound Staining Artifacts
| Artifact | Potential Cause | Recommended Solution |
| Weak/No Bands | Inadequate this compound concentration. | Increase this compound dihydrochloride concentration in the staining solution. |
| Insufficient staining time. | Increase the duration of the staining step. | |
| Incorrect buffer pH. | Verify and adjust the pH of all buffers to the optimal range. | |
| Over-washing. | Reduce the number or duration of post-staining washes.[2] | |
| High Background | Incomplete removal of unbound dye. | Increase the number of gentle washes after staining.[3] |
| Contaminated reagents or glassware. | Use fresh, filtered solutions and clean slides/coverslips. | |
| Autofluorescence. | While less common, consider using a different mounting medium.[4] | |
| Incorrect mounting medium. | Use a mounting medium specifically designed for fluorescence.[5] | |
| Overstaining | Staining time is too long. | Decrease the incubation time in the this compound solution.[1] |
| This compound concentration is too high. | Decrease the concentration of the this compound dihydrochloride solution.[1] | |
| Rapid Fading | Photobleaching. | Minimize exposure to excitation light; use antifade reagents.[6] |
| Slides are old. | Analyze slides promptly after staining.[1][7] | |
| Poor Spreading | Suboptimal hypotonic treatment. | Optimize hypotonic solution concentration, temperature, and time. |
| Inadequate fixation. | Use fresh fixative and perform multiple changes. |
Experimental Protocols
Key Experimental Workflow: this compound Staining
This is a general protocol and may require optimization for specific cell types and laboratory conditions.
-
Slide Preparation: Use freshly prepared slides with well-spread metaphase chromosomes.
-
Hydration: Immerse slides in a series of decreasing ethanol concentrations (e.g., 95%, 70%, 50%) and finally in distilled water.
-
Staining:
-
Immerse slides in a Coplin jar containing this compound dihydrochloride solution (e.g., 0.5% in distilled water) for a specified time (e.g., 10-20 minutes).[1]
-
This step should be performed in the dark to prevent photobleaching.
-
-
Washing:
-
Rinse the slides thoroughly in several changes of distilled water or a buffer solution to remove excess stain.[1]
-
-
Mounting:
-
Mount the slides with a suitable buffer and a coverslip. Excess buffer should be carefully removed.[1]
-
The use of a fluorescence mounting medium containing an antifade agent is highly recommended.
-
-
Microscopy:
-
Observe the slides using a fluorescence microscope equipped with the appropriate filter set for this compound (excitation ~420-440 nm, emission ~490-510 nm).
-
Minimize light exposure to reduce photobleaching.[6]
-
Visual Guides
Caption: A flowchart illustrating the key steps in the this compound chromosome staining protocol.
Caption: A logical diagram for troubleshooting artifacts in this compound staining experiments.
References
- 1. karyotypinghub.com [karyotypinghub.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Suppression of this compound banding of human chromosomes by mounting in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Addressing Quinacrine Resistance in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Quinacrine resistance in long-term cell culture experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments with this compound.
Question: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance after prolonged exposure. What could be the cause and how can I address this?
Answer:
The development of acquired resistance to this compound is a known phenomenon in long-term cell culture. This can be attributed to several factors, including the selection of pre-existing resistant clones or the induction of adaptive resistance mechanisms.
Potential Causes:
-
Upregulation of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Alterations in Drug Target Pathways: Changes in the expression or activity of proteins in pathways targeted by this compound, such as NF-κB and p53, can lead to reduced drug efficacy.[1][2]
-
Induction of Pro-Survival Signaling: Cells may activate alternative survival pathways to counteract the cytotoxic effects of this compound.[3]
-
Selection of Resistant Subpopulations: The initial cell population may contain a small number of cells that are inherently resistant to this compound. Continuous treatment eliminates the sensitive cells, allowing the resistant population to dominate the culture.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of the current cell line with that of the original, sensitive parental line. A significant increase in the IC50 value confirms resistance.
-
Combination Therapy: Investigate the synergistic effects of this compound with other chemotherapeutic agents. This compound has been shown to overcome resistance to drugs like cisplatin, erlotinib, and vincristine.[4]
-
Inhibit Efflux Pumps: If upregulation of efflux pumps is suspected, consider co-treatment with an ABC transporter inhibitor, such as verapamil or cyclosporin A, to see if sensitivity to this compound is restored.
-
Analyze Signaling Pathways: Use Western blotting to examine the expression levels of key proteins in the NF-κB and p53 pathways (e.g., p65, IκBα, p53, p21) to identify any alterations in the resistant cells compared to the parental line.
-
Develop a Resistant Cell Line Model: To systematically study the resistance mechanisms, you can intentionally develop a this compound-resistant cell line by gradually increasing the concentration of this compound in the culture medium over several months. This allows for a controlled investigation of the molecular changes associated with resistance.
Question: I am observing high variability in the cytotoxic effect of this compound between different experimental batches. What could be the reason for this inconsistency?
Answer:
Inconsistent results with this compound treatment can stem from several experimental variables.
Potential Causes:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular response to drug treatment.
-
This compound Solution Stability: this compound solutions may degrade over time, especially if not stored properly.
-
Assay-Specific Issues: Inconsistencies in incubation times, reagent concentrations, or detection methods can lead to variable results.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments. Ensure the quality and consistency of your culture medium and supplements.
-
Prepare Fresh Drug Solutions: Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature. Perform a quality control check of new batches of this compound.
-
Optimize and Validate Assays: Carefully optimize all assay parameters, including incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment to monitor for consistency.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound's anticancer activity?
A1: this compound exerts its anticancer effects through multiple mechanisms:
-
Inhibition of NF-κB Signaling: this compound can suppress the activity of the transcription factor NF-κB, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[1]
-
Activation of p53: It can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[1][5]
-
Induction of Autophagy and Apoptosis: this compound can induce both autophagic cell death and apoptosis, contributing to its cytotoxic effects.[6]
-
DNA Intercalation and Topoisomerase Inhibition: this compound can intercalate into DNA and inhibit topoisomerase activity, leading to DNA damage and cell cycle arrest.[5]
Q2: How can I determine the IC50 value of this compound for my cell line?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay such as the MTT or trypan blue exclusion assay. You would treat your cells with a range of this compound concentrations for a specific period (e.g., 24, 48, or 72 hours) and then measure the percentage of viable cells at each concentration. The IC50 is the concentration of this compound that reduces cell viability by 50%.
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, numerous studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents and help overcome acquired resistance.[1][3] For example, it has been shown to enhance the efficacy of cisplatin in head and neck cancer and erlotinib in non-small cell lung cancer.[4][7]
Q4: Are there any known mechanisms of resistance to this compound?
A4: Yes, resistance to this compound can develop through several mechanisms, including:
-
Increased expression of drug efflux pumps (e.g., P-glycoprotein).[1]
-
Activation of alternative pro-survival pathways.[3]
Q5: What is a typical workflow for developing a this compound-resistant cell line?
A5: A common method is to continuously expose a sensitive parental cell line to gradually increasing concentrations of this compound over an extended period (several months). This process selects for cells that can survive and proliferate in the presence of the drug.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | ~15 | 48 | [8] |
| NCI-H520 | Non-small cell lung cancer | ~12 | 48 | [8] |
| MCF-7 | Breast Cancer | 7.5 | 24 | [9] |
| MDA-MB-231 | Breast Cancer | 8.5 | 24 | [9] |
| HeyA8 | Ovarian Cancer | ~3.5 | 24 | [6] |
| HeyA8MDR | Ovarian Cancer (chemoresistant) | ~2.5 | 24 | [6] |
| HCT 116 | Colon Cancer | ~10 | 48 | [10] |
| MSTO-211H | Mesothelioma | ~4.5 | 72 | [11] |
| H2452 | Mesothelioma | ~3.0 | 72 | [11] |
| H226 | Mesothelioma | ~2.0 | 72 | [11] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells | Exposure Time (h) | Reference |
| A549 | 20 | 43% (sub-G1 population) | Not specified | [8] |
| FaDu | 2.4 | 39.4% | 48 | [12] |
| CAL27 | 2.4 | ~25% | 48 | [12] |
| MCF-7 | 15 | Increased dose-dependently | 24 | [13] |
| HCT 116 | 20 | Increased dose-dependently | 48 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for NF-κB (p65) and p53
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, phospho-p65, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After this compound treatment, harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's multifaceted signaling pathway in cancer cells.
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to improve the signal-to-noise ratio in Quinacrine fluorescence imaging
Welcome to the technical support center for Quinacrine fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence imaging that can lead to a poor signal-to-noise ratio.
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound. Use a filter set with an excitation maximum around 420-430 nm and an emission maximum around 500-535 nm.[1] |
| Low Dye Concentration | The concentration of the this compound staining solution may be too low. Optimize the concentration by performing a titration. A common starting point for staining acidic organelles in yeast is 200 µM.[1] |
| Suboptimal pH | This compound's fluorescence can be pH-sensitive. For staining acidic organelles, ensure the staining buffer has a slightly alkaline pH (e.g., 7.5) to facilitate dye accumulation.[1] |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity that provides a detectable signal and keep exposure times short. When not actively acquiring images, use a shutter to block the light path. |
| Cell Health and Fixation Issues (for fixed-cell imaging) | For live-cell imaging, ensure cells are healthy and viable. For fixed-cell imaging, be aware that some fixation and permeabilization methods can cause the this compound signal to be lost.[2] If possible, perform imaging on live cells. |
| Quenching by GC-rich DNA | This compound fluorescence is enhanced in the presence of AT-rich DNA and quenched by GC-rich regions.[3][4][5] If staining DNA, consider the base composition of your target region. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps after staining to thoroughly remove any unbound this compound.[1] |
| Autofluorescence | Include an unstained control sample to determine the baseline autofluorescence of your cells or tissue. Autofluorescence is often more prominent at shorter wavelengths, so using appropriate filters is crucial. |
| Non-specific Binding | At high concentrations, this compound can exhibit weak, non-specific binding.[6] Optimize the dye concentration to find the lowest effective concentration for your application. |
| Contaminated Reagents or Media | Ensure all buffers, media, and solutions are fresh and free of contaminants that might fluoresce. |
Problem 3: Image Artifacts
| Potential Cause | Recommended Solution |
| Precipitate Formation | Ensure the this compound dihydrochloride is fully dissolved in the staining buffer. Filter the staining solution if necessary. |
| Phototoxicity | High-intensity illumination can damage live cells, leading to morphological changes and altered staining patterns. Minimize light exposure by reducing illumination intensity and exposure time. |
| Cell Shrinkage or Swelling | Osmotic stress from buffers can alter cell morphology. Use isotonic buffers for all staining and washing steps. |
| Uneven Staining | Ensure even distribution of the staining solution across the sample. Gentle agitation during incubation can help. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation wavelength for this compound is around 420-430 nm, and its emission maximum is in the range of 500-535 nm.[1] It is crucial to use a microscope equipped with the appropriate filter sets to maximize signal detection and minimize background.
Q2: What is a typical concentration range for this compound staining?
A2: The optimal concentration of this compound can vary depending on the application. For staining acidic organelles like vacuoles in yeast, a concentration of 200 µM has been used.[1] For chromosome banding, lower concentrations are typically employed. It is always recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Can I fix cells after this compound staining?
A3: Fixing cells after this compound staining can be challenging as the dye may be lost during fixation and permeabilization steps.[2] Whenever possible, it is recommended to perform imaging on live cells. If fixation is necessary, you may need to test different fixation protocols to find one that preserves the this compound signal.
Q4: How can I minimize photobleaching of this compound?
A4: To minimize photobleaching, you should:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Keep exposure times as short as possible.
-
Use a shutter to block the excitation light when not actively acquiring images.
-
Consider using an anti-fade mounting medium if imaging fixed cells.
Q5: Why does this compound stain some cellular compartments more brightly than others?
A5: this compound is a weak base and tends to accumulate in acidic organelles, such as lysosomes and vacuoles, due to a process called ion trapping. This results in a brighter fluorescent signal in these compartments.[6] Additionally, its fluorescence is enhanced when it intercalates into AT-rich regions of DNA, leading to the characteristic Q-banding patterns on chromosomes.[3][4][5] Conversely, its fluorescence is quenched in the presence of GC-rich DNA.[3][4][5]
Experimental Protocols
Detailed Methodology for Staining Acidic Organelles in Yeast with this compound
This protocol is adapted from a method used for staining yeast vacuoles.[1]
Materials:
-
Yeast culture in the exponential growth phase
-
YPDA medium, pH 5.5 and pH 7.5
-
This compound dihydrochloride
-
2% glucose in 50 mM MES/50 mM MOPS, pH 7.5
-
Microcentrifuge
-
Thermomixer
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow yeast cells in YPDA medium at pH 5.5 to the exponential phase.
-
Harvest 1 ml of the culture and cool on ice for 5 minutes.
-
Pellet the cells by brief centrifugation in a microcentrifuge.
-
Resuspend the cell pellet in 100 µl of YPDA at pH 7.5 containing 200 µM this compound dihydrochloride.
-
Incubate the cell suspension in a thermomixer at 30°C with shaking (1400 rpm) for 1 hour.
-
Cool the suspension on ice and pellet the cells.
-
Wash the cells twice with a solution of 2% glucose in 50 mM MES/50 mM MOPS (pH 7.5).
-
Resuspend the final cell pellet in 100 µl of 2% glucose (pH 7.5).
-
Image the cells within 15 minutes using a fluorescence microscope equipped with excitation and emission filters suitable for this compound (e.g., 430/24 nm excitation and 535/30 nm emission).[1]
Visualizations
Caption: Experimental workflow for staining yeast acidic organelles with this compound.
Caption: Troubleshooting workflow for improving signal-to-noise in this compound imaging.
Caption: Factors influencing this compound fluorescence in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of chromosome banding. V. This compound banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Autophagic Flux with Quinacrine in the Brain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Quinacrine to measure autophagic flux, with a specific focus on the challenges encountered in brain research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in autophagy assays?
A1: this compound is a lysosomotropic agent, meaning it accumulates in acidic organelles, primarily lysosomes. By buffering the acidic pH of the lysosome, this compound inhibits the activity of lysosomal hydrolases. This blockage of the final degradation step of autophagy leads to an accumulation of autophagosomes and the autophagosomal marker, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). This accumulation is then measured to assess autophagic flux.[1][2][3]
Q2: Is this compound an effective tool for measuring autophagic flux in the brain in vivo?
A2: No, current research indicates that this compound, much like Chloroquine, is not a reliable tool for measuring autophagic flux in the brain in living animals.[4][5][6] While it is effective in cell culture and some peripheral tissues, studies have shown that it fails to inhibit lysosomal function sufficiently in the brain to allow for the accurate measurement of autophagic flux.[4][5][6]
Q3: What are the primary methods to measure the effects of this compound on autophagic flux in a laboratory setting?
A3: The two most common methods are:
-
Western Blotting: To detect the accumulation of LC3-II and p62/SQSTM1. An increase in LC3-II in the presence of this compound compared to baseline suggests an active autophagic flux. p62/SQSTM1 is a protein that is itself degraded by autophagy, so its accumulation can also indicate a blockage in the pathway.[7][8]
-
Fluorescence Microscopy: To visualize and quantify the accumulation of fluorescently-tagged LC3 (e.g., GFP-LC3) in puncta, which represent autophagosomes.[7] An increase in the number and intensity of these puncta after this compound treatment is indicative of autophagic flux.[9]
Q4: Can this compound have effects on cells other than inhibiting autophagy?
A4: Yes, this compound is known to have several other cellular effects that can confound the interpretation of autophagy experiments. For instance, it has been shown to induce apoptosis and influence signaling pathways involving p53 and p21.[10] It is crucial to be aware of these potential off-target effects when designing experiments and interpreting data.
Q5: What are the recommended alternatives for measuring autophagic flux in the brain in vivo?
A5: Given the limitations of lysosomotropic agents for in vivo brain studies, the use of transgenic reporter systems is considered a more reliable approach.[4][5][6] A commonly used model is the tf-LC3 mouse, which expresses a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3).[6][11][12] This system allows for the differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a more direct and quantitative measure of autophagic flux.
Troubleshooting Guides
Problem 1: No significant increase in LC3-II levels observed by Western blot after this compound treatment in brain tissue lysates.
-
Possible Cause 1: Ineffectiveness of this compound in the brain. As highlighted in the FAQs, this compound does not effectively inhibit lysosomal function in the brain in vivo.[4][5]
-
Solution: For in vivo studies, consider switching to a transgenic reporter mouse model. For ex vivo brain slice cultures, you may need to optimize this compound concentration and incubation time, but be aware of potential toxicity.
-
-
Possible Cause 2: Insufficient drug concentration or treatment time (in cell culture). The optimal concentration and duration of this compound treatment can vary between cell types.
-
Possible Cause 3: Low basal autophagy. If the basal level of autophagy in your cells is very low, the accumulation of LC3-II after lysosomal inhibition may be difficult to detect.
-
Solution: Include a positive control for autophagy induction, such as starvation (e.g., culturing in Earle's Balanced Salt Solution, EBSS) or treatment with an mTOR inhibitor like rapamycin, in parallel with your this compound experiment.
-
Problem 2: Difficulty in quantifying fluorescent LC3 puncta in neurons.
-
Possible Cause 1: Subjectivity in manual counting. Manual counting of puncta can be subjective and lead to inter-observer variability.[14]
-
Possible Cause 2: Puncta are too numerous and overlapping at high this compound concentrations. High levels of autophagosome accumulation can make individual puncta indistinguishable, leading to inaccurate counting.[9]
-
Solution: Instead of puncta number, quantify the mean fluorescence intensity of the puncta, which has been shown to correlate well with autophagic activity even at high inhibitor concentrations.[9]
-
-
Possible Cause 3: Phototoxicity or fluorescence quenching. this compound itself is a fluorescent compound, which can interfere with the detection of other fluorophores. It can also be phototoxic. Furthermore, the fluorescence of some probes can be quenched in acidic environments.[17][18][19]
-
Solution: Use pH-stable fluorescent proteins (e.g., mCherry, RFP) for your LC3 reporter constructs, especially when using tandem reporters.[20][21] Minimize exposure to excitation light to reduce phototoxicity. Ensure appropriate filter sets are used to distinguish the this compound signal from your reporter's signal if necessary.
-
Experimental Protocols
Measuring Autophagic Flux with this compound in Neuronal Cell Culture
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific cell line.
-
Cell Plating: Plate neuronal cells on glass coverslips (for microscopy) or in multi-well plates (for Western blotting) at a density that allows for optimal growth and treatment.
-
Treatment:
-
For each experimental condition, prepare four groups:
-
Control (vehicle only)
-
Autophagy inducer (e.g., starvation medium or rapamycin)
-
This compound alone
-
Autophagy inducer + this compound
-
-
Treat cells with the autophagy inducer for a predetermined time (e.g., 2-4 hours).
-
Add this compound (e.g., 5-10 µM) for the final 2-4 hours of the experiment.
-
-
Sample Processing for Western Blotting:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Sample Processing for Fluorescence Microscopy:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with a detergent like Triton X-100 if performing immunocytochemistry.
-
Mount coverslips on slides with an antifade mounting medium containing DAPI for nuclear staining.
-
Image using a confocal or fluorescence microscope.
-
-
Data Analysis:
-
Western Blot: Quantify the band intensity of LC3-II and p62 relative to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without this compound.
-
Microscopy: Use automated software to quantify the number and/or mean intensity of LC3 puncta per cell.
-
Quantitative Data Summary
| Parameter | Drug/Condition | Cell Type | Concentration | Duration | Observed Effect | Reference |
| LC3-II Accumulation | This compound | Murine Fibroblasts | > 2.5 µM | 24 hours | Statistically significant increase | [1][2] |
| Cell Viability (IC50) | This compound | Ovarian Cancer Cells | 2.5 - 4 µM | 24 hours | 50% inhibition of cell growth | [13] |
| Puncta Intensity | This compound | U2OS cells (tfLC3) | 0.25 µM | 3 hours | Significant increase in mean intensity | [9] |
| Puncta Intensity | Chloroquine | U2OS cells (tfLC3) | 15 µM | 3 hours | Significant increase in mean intensity | [9] |
| Autophagy Inhibition | Bafilomycin A1 | Ovarian Cancer Cells | 50 nM | 2 hours (pretreatment) | Inhibition of QC-induced cytotoxicity | [13][22] |
Visualizations
Signaling Pathway of this compound-induced Autophagic Flux Inhibition
Caption: Mechanism of this compound-mediated inhibition of autophagic flux.
Experimental Workflow for Measuring Autophagic Flux
Caption: Workflow for assessing autophagic flux in cell culture using this compound.
Logical Diagram for Troubleshooting this compound Experiments
Caption: Decision tree for troubleshooting this compound-based autophagy assays.
References
- 1. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models [PeerJ] [peerj.com]
- 3. Lysosomotropic cationic drugs induce cytostatic and cytotoxic effects: Role of liposolubility and autophagic flux and antagonism by cholesterol ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Comparison of chloroquine-like molecules for lysosomal inhibition and measurement of autophagic flux in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of Monitoring and Measuring Autophagic Flux for iPSC-Derived Human Neurons and Other Brain Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of autophagy flux in the nervous system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of autophagy flux in the nervous system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal Puncta/Aggregate Formation by WT and Mutant UBQLN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Autophagy in Neurons and Brain Tissue [mdpi.com]
- 22. researchgate.net [researchgate.net]
Quinacrine Technical Support Center: Ensuring Stability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Quinacrine to ensure reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound powder?
A1: Solid this compound dihydrochloride powder should be stored in a cool, dry, and well-ventilated area in its original, securely sealed container. It is stable for years when stored at -20°C. For shorter periods (days to weeks), it can be stored at 0-4°C. It is crucial to protect the powder from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions can be prepared in various solvents such as water, ethanol, or DMSO. For long-term storage (months), it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (weeks), -20°C is suitable. Aqueous solutions are not recommended for storage for more than one day. When preparing solutions with DMSO, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.
Q3: What are the main factors that can affect the stability of this compound in my experiments?
A3: The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures accelerate the degradation of this compound.
-
Light: this compound is light-sensitive, and exposure to light can lead to photodegradation.[1]
-
pH: The stability of this compound is pH-dependent. Acidic and alkaline conditions can promote hydrolysis and other degradation reactions.
-
Oxidation: this compound can undergo oxidation, especially in solution.[1]
Q4: What are the known degradation products of this compound?
A4: Studies have identified several degradation products of this compound. The primary thermal degradant is the N-deethyl compound.[1] In solution, oxidative stress can lead to the formation of this compound tertiary amine oxide.[1] Photolytic degradation can result in aromatic amine cleavage or O-demethylation.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: this compound degradation.
-
Troubleshooting Step: Ensure that the solid this compound and its stock solutions have been stored correctly according to the recommended conditions (see FAQs). Prepare fresh working solutions from a recently prepared stock solution. Consider performing a stability check of your this compound solution using the HPLC protocol provided below.
-
-
Possible Cause 2: Improper solution preparation.
-
Troubleshooting Step: Verify the solvent used and the final concentration of your this compound solution. Ensure complete dissolution of the compound. For aqueous solutions, prepare them fresh before each experiment.
-
-
Possible Cause 3: Interaction with other experimental components.
-
Troubleshooting Step: Review the literature for potential interactions between this compound and other reagents in your experimental setup.
-
Issue 2: Precipitation of this compound in the stock or working solution.
-
Possible Cause 1: Exceeded solubility limit.
-
Troubleshooting Step: Check the solubility of this compound in the chosen solvent. If necessary, gently warm the solution or use sonication to aid dissolution. Prepare a more diluted stock solution if precipitation persists.
-
-
Possible Cause 2: Change in temperature or pH.
-
Troubleshooting Step: Avoid drastic temperature changes when handling the solutions. Ensure the pH of your experimental buffer is compatible with this compound's stability.
-
-
Possible Cause 3: Use of old or improperly stored DMSO.
-
Troubleshooting Step: Moisture-absorbing DMSO can reduce the solubility of this compound. Use fresh, high-quality DMSO for preparing stock solutions.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term (years) | Protect from light and moisture. |
| 0 - 4°C | Short-term (days to weeks) | Protect from light and moisture. | |
| Stock Solution (in DMSO or Ethanol) | -80°C | Long-term (up to 6 months)[2] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Short-term (up to 1 month)[2] | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Solution | 4°C | Not recommended for more than one day. | Prepare fresh before use. |
Table 2: Factors Affecting this compound Stability and Degradation Products
| Factor | Effect on Stability | Major Degradation Products |
| Temperature | Increased temperature accelerates degradation. | N-deethyl this compound (thermal degradation).[1] |
| Light | Photodegradation occurs upon exposure to light. | Aromatic amine cleavage and O-demethylation products.[1] |
| pH | Stability is pH-dependent; degradation is faster in acidic and alkaline conditions. | Hydrolysis products. |
| Oxidation | Susceptible to oxidation in solution. | This compound tertiary amine oxide.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Triethylamine
-
HPLC system with a C18 column and UV detector
2. Preparation of Mobile Phase:
-
Prepare a buffer solution of 20 mM potassium dihydrogen phosphate in water.
-
Add 1.0% triethylamine to the buffer solution.
-
Adjust the pH to 6.5 with orthophosphoric acid.
-
The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation (for stability testing):
-
Prepare a solution of this compound in the desired solvent (e.g., water, buffer, cell culture media) at a known concentration.
-
Subject the solution to the desired stress conditions (e.g., different temperatures, light exposure, pH values) for specific time intervals.
-
At each time point, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the concentration range of the standard curve, and filter it through a 0.45 µm filter.
5. HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Gradient: A typical gradient could be:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: 50% A, 50% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-30 min: 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or another appropriate wavelength determined by UV-Vis scan.
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point to assess its stability. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
References
Technical Support Center: Managing Quinacrine's Impact on Lysosomal pH in Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Quinacrine in experiments where maintaining a stable lysosomal pH is critical.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect the pH of lysosomes?
A1: this compound is a weak base. In its unprotonated form, it can freely cross cellular membranes, including the lysosomal membrane. The interior of the lysosome is acidic (typically pH 4.5-5.0). Inside the lysosome, this compound becomes protonated, which traps it within the organelle.[1] This accumulation of a basic compound neutralizes the acidic environment, leading to an increase in the lysosomal pH. This process is often referred to as lysosomotropism or acid trapping.[1]
Q2: Why is it important to control for this compound's effect on lysosomal pH?
A2: The acidic environment of the lysosome is crucial for the function of its hydrolytic enzymes, which are responsible for the degradation of cellular waste and pathogens.[2] An increase in lysosomal pH can impair these enzymatic activities, leading to a blockage of autophagy and other lysosome-dependent processes.[3][4] If the primary effect being studied is not related to lysosomal dysfunction, it is essential to account for this off-target effect of this compound to avoid misinterpretation of experimental results.
Q3: Can I use another compound to reverse or "cancel out" the effect of this compound on lysosomal pH in my control group?
A3: There is no straightforward "antidote" to this compound's effect on lysosomal pH that would allow for a simple co-treatment in a control group. Directly acidifying the lysosome with other agents would introduce new variables and artifacts. The recommended approach is to use carefully designed experimental controls and to thoroughly characterize the extent of the pH change caused by this compound in your specific experimental system.
Q4: Are there any alternatives to this compound for live-cell imaging that do not impact lysosomal pH?
A4: The choice of an alternative depends on the specific application. For vital staining of acidic organelles, probes like LysoTracker™ dyes are commonly used. However, it is important to note that many of these dyes are also weak bases and can, at higher concentrations or with prolonged exposure, also affect lysosomal pH. Genetically encoded biosensors, such as those based on pH-sensitive fluorescent proteins like pHluorin fused to a lysosomal-associated membrane protein (LAMP1), can be a more stable and less invasive alternative for measuring lysosomal pH over long periods.[5]
Troubleshooting Guides
Issue 1: How to accurately measure the this compound-induced change in lysosomal pH.
Cause: To understand and control for the effects of this compound, you must first quantify its impact on lysosomal pH in your specific cell type and experimental conditions.
Solution:
-
Utilize Ratiometric Fluorescent Probes: Employ a ratiometric pH-sensitive dye, such as LysoSensor™ Yellow/Blue DND-160 or dextran-conjugated pH-sensitive dyes (e.g., FITC-dextran). Ratiometric probes allow for pH measurement that is independent of dye concentration, lysosome size, and instrument settings.[6][7]
-
Generate a Calibration Curve: It is crucial to generate an in situ calibration curve to correlate the fluorescence ratio of your probe to the absolute pH. This is typically done by treating cells with a combination of ionophores, such as nigericin and monensin, in buffers of known pH.[5][8] This will clamp the intracellular pH to the extracellular pH, allowing for a direct correlation between the fluorescent signal and a known pH value.
-
Control for Autofluorescence: this compound is a fluorescent molecule. It is essential to have a control group of cells treated with this compound but not the pH-sensitive dye to measure the background fluorescence from this compound itself. This background should be subtracted from the measurements in the experimental group.
Issue 2: My fluorescent pH probe signal is weak or noisy in this compound-treated cells.
Cause: The fluorescence of this compound might be interfering with the signal of your pH probe, or the change in lysosomal pH might be moving the probe's fluorescence out of its optimal detection range.
Solution:
-
Spectral Unmixing: If your imaging system is capable, use spectral unmixing to separate the fluorescence emission of this compound from that of your pH probe.
-
Choose Probes with Distinct Spectra: Select a pH probe with excitation and emission wavelengths that are well-separated from those of this compound (this compound excitation/emission is approximately 420/500 nm).
-
Optimize Probe Concentration: Use the lowest possible concentration of the pH probe that still provides a robust signal to minimize any potential artifacts from the dye itself.
-
Consider Genetically Encoded Sensors: As mentioned in the FAQs, genetically encoded sensors like RpH-LAMP1-3xFLAG can provide a more stable and specific signal.[5]
Issue 3: How to design a control experiment to isolate the effects of this compound that are independent of lysosomal pH changes.
Cause: Since you cannot easily reverse this compound's effect on lysosomal pH, you need to design your experiment to differentiate between pH-dependent and pH-independent effects.
Solution:
-
Use a Positive Control for Lysosomal Alkalinization: Treat a separate group of cells with a well-characterized inhibitor of lysosomal acidification that acts through a different mechanism than this compound. Bafilomycin A1, a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), is a common choice.[3][9][10] By comparing the effects of this compound to those of Bafilomycin A1 at concentrations that produce a similar increase in lysosomal pH, you can start to dissect which effects are due to the pH change itself.
-
Dose-Response Analysis: Perform a careful dose-response analysis of this compound's effect on lysosomal pH and your biological readout of interest. This can help to establish a correlation between the two.
-
Temporal Analysis: Analyze the time course of this compound's effect on lysosomal pH and your experimental endpoint. This can help to determine if the change in pH precedes the biological effect you are studying.
Quantitative Data
The following table summarizes the effects of this compound and other relevant compounds on lysosomal function.
| Compound | Typical Concentration | Effect on Lysosomal pH | Mechanism of Action | Reference |
| This compound | 1-10 µM | Increases pH | Weak base, accumulates in lysosomes (acid trapping) | [1] |
| Bafilomycin A1 | 10-100 nM | Increases pH | Specific inhibitor of V-ATPase | [3][9][10] |
| Chloroquine | 10-50 µM | Increases pH | Weak base, accumulates in lysosomes | [3] |
| Nigericin | 1-10 µM | Equilibrates lysosomal and cytosolic pH | K+/H+ ionophore | [5][8] |
| Monensin | 1-10 µM | Equilibrates lysosomal and cytosolic pH | Na+/H+ ionophore | [4] |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using a Ratiometric Fluorescent Dye
-
Cell Preparation: Seed cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.
-
Dye Loading: Incubate cells with a ratiometric pH-sensitive dye (e.g., 1 µM LysoSensor™ Yellow/Blue DND-160) in complete medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Treatment: Add this compound at the desired concentration to the imaging buffer and incubate for the desired time. Include a vehicle-only control group.
-
Image Acquisition: Acquire fluorescence images using a microscope equipped for ratiometric imaging. For LysoSensor™ Yellow/Blue, acquire images using excitation at ~340 nm and ~380 nm, with emission captured at ~540 nm.
-
In Situ Calibration:
-
Prepare calibration buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).
-
To a separate set of dye-loaded cells, add a calibration buffer containing nigericin (10 µM) and monensin (10 µM).
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire ratiometric images for each pH point.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each lysosome in your experimental and calibration images.
-
Plot the fluorescence ratio from the calibration samples against the known pH of the buffers to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence ratios from your experimental samples into absolute lysosomal pH values.
-
Visualizations
Caption: Mechanism of this compound-induced increase in lysosomal pH.
Caption: Recommended workflow for managing this compound's effect on lysosomal pH.
References
- 1. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nigericin-induced Impairment of Autophagic Flux in Neuronal Cells Is Inhibited by Overexpression of Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bafilomycin A1 inhibits lysosomal, phagosomal, and plasma membrane H(+)-ATPase and induces lysosomal enzyme secretion in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Quinacrine and chloroquine in autophagy inhibition
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-clearance mechanism, is a critical process in cellular homeostasis and has been implicated in a variety of diseases, including cancer. Consequently, the inhibition of autophagy has emerged as a promising therapeutic strategy. Among the most studied autophagy inhibitors are the lysosomotropic agents Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ). However, another 4-aminoquinoline compound, Quinacrine (QC), has demonstrated more potent autophagy inhibition. This guide provides a detailed comparison of the efficacy of this compound and Chloroquine in autophagy inhibition, supported by experimental data and protocols.
Comparative Efficacy in Autophagy Inhibition
This compound has been shown to be a more potent inhibitor of autophagy than Chloroquine. Experimental data indicates that this compound can induce a significant increase in autophagic puncta at much lower concentrations than Chloroquine.
A study utilizing U2OS cells expressing tandem fluorescent LC3 (tfLC3) demonstrated that this compound treatment resulted in a significant increase in the mean intensity of autophagic puncta at a concentration of 0.25 µM.[1] In contrast, Chloroquine required a 60-fold higher concentration of 15 µM to produce a significant increase in mean intensity.[1] This suggests that this compound is substantially more potent in blocking the autophagic flux.
| Compound | Cell Line | Assay | Effective Concentration for Significant Autophagy Inhibition | Reference |
| This compound | U2OS | tfLC3 Mean Puncta Intensity | 0.25 µM | [1] |
| Chloroquine | U2OS | tfLC3 Mean Puncta Intensity | 15 µM | [1] |
Mechanism of Action
Both this compound and Chloroquine are weak bases that accumulate in acidic organelles, primarily the lysosome. Their primary mechanism for autophagy inhibition involves raising the lysosomal pH.[2] This increase in pH inhibits the activity of lysosomal acid hydrolases, which are responsible for the degradation of autophagic cargo.
However, the precise mechanism of Chloroquine's action has been further elucidated. It has been shown to impair autophagosome fusion with lysosomes, rather than solely inhibiting the degradative capacity of the lysosome.[3][4][5][6] This fusion impairment may be a consequence of a severe disorganization of the Golgi and endo-lysosomal systems induced by Chloroquine.[3][4][5] While this compound is also a lysosomotropic agent, its detailed effects on organelle morphology and fusion dynamics are less characterized in direct comparison to Chloroquine.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of autophagy inhibition by lysosomotropic agents and a typical experimental workflow for assessing their efficacy.
Caption: Mechanism of autophagy inhibition by this compound and Chloroquine.
Caption: Experimental workflow for comparing autophagy inhibitors.
Experimental Protocols
Tandem Fluorescent-Tagged LC3 (tfLC3) Assay
This assay is a robust method to monitor autophagic flux. The tfLC3 protein consists of LC3 fused to both a green fluorescent protein (GFP) and a red fluorescent protein (RFP). In non-acidic compartments like the autophagosome, both GFP and RFP fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP fluorescence is quenched, while the RFP fluorescence persists, leading to red puncta. An accumulation of both yellow and red puncta indicates a blockage of autophagic flux.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture U2OS cells (or other suitable cell lines) in appropriate media.
-
Transfect cells with a plasmid encoding the tfLC3 protein using a suitable transfection reagent.
-
Select and maintain a stable cell line expressing tfLC3.
-
-
Drug Treatment:
-
Seed the tfLC3-expressing cells onto glass coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and Chloroquine for a specified duration (e.g., 3 hours).[1] Include a vehicle-treated control.
-
-
Cell Fixation and Staining:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on subsequent antibody staining).
-
Stain the nuclei with a suitable nuclear stain, such as Hoechst, for 5-10 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with filters for GFP, RFP, and the nuclear stain.
-
Capture images from multiple random fields for each treatment condition.
-
Use image analysis software (e.g., ImageJ) to quantify the number and intensity of RFP-LC3 positive puncta per cell.[1] Due to the potential for puncta to become indistinguishable at high inhibitor concentrations, quantifying the mean intensity of puncta can be a more accurate measure of autophagy inhibition.[1]
-
Conclusion
The available data strongly suggests that this compound is a more potent inhibitor of autophagy than Chloroquine. Researchers should consider the significantly lower effective concentration of this compound when designing experiments to study the effects of autophagy inhibition. While both compounds act as lysosomotropic agents, their precise downstream effects on cellular machinery may differ, warranting careful consideration in the interpretation of experimental results. The provided experimental protocol offers a reliable method for quantifying and comparing the efficacy of these and other autophagy inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Quinacrine vs. Acridine Orange for Lysosomal Staining
For researchers in cell biology and drug development, the accurate visualization and tracking of lysosomes are paramount. These acidic organelles are central to cellular degradation, recycling pathways, and signaling, making them a key area of investigation in fields ranging from oncology to neurodegenerative disease. Among the fluorescent dyes available for lysosomal staining, Quinacrine (QC) and Acridine Orange (AO) are two of the most established and widely used.
This guide provides a comprehensive comparison of this compound and Acridine Orange, delving into their mechanisms of action, photophysical properties, and performance in live-cell imaging. Supported by experimental data and detailed protocols, this analysis aims to equip researchers with the knowledge to select the optimal dye for their specific experimental needs.
Mechanism of Action: How They Illuminate Lysosomes
Both this compound and Acridine Orange are weak bases that can freely permeate cell membranes in their neutral state. Their staining selectivity relies on the acidic environment of the lysosome (pH 4.5-5.0).
This compound: Upon entering an acidic lysosome, this compound becomes protonated. This charged form is membrane-impermeable and is consequently trapped and accumulated within the organelle, leading to a bright fluorescent signal. Its mechanism also involves intercalation with DNA, particularly in regions rich in adenine-thymine (AT) base pairs.[1][2]
Acridine Orange: Similarly, Acridine Orange diffuses into the cell and becomes protonated and trapped within lysosomes.[3] What distinguishes AO is its metachromatic property. At low concentrations, such as in the cytoplasm or when intercalated with double-stranded DNA, it exists as a monomer and fluoresces green. However, at the high concentrations achieved within lysosomes, AO forms aggregates or dimers, which causes a spectral shift, resulting in bright red fluorescence.[3][4] This dual-color fluorescence allows for ratiometric analysis of lysosomal stability; a loss of the red signal and an increase in the green cytosolic signal can indicate lysosomal membrane permeabilization.[3]
Photophysical Properties: A Quantitative Look
The performance of a fluorescent probe is dictated by its spectral characteristics, brightness (quantum yield), and stability.
| Property | This compound | Acridine Orange |
| Excitation Maximum | ~436 nm | Monomer (DNA): ~490-502 nm Aggregate (Lysosome): ~460 nm |
| Emission Maximum | ~525 nm (Green) | Monomer (DNA): ~520-525 nm (Green) Aggregate (Lysosome): ~640-650 nm (Red) |
| Quantum Yield (Φ) | Not well-documented for lysosomal staining | High, reported as ~0.46[4] |
| Color | Green | Green (monomeric), Red/Orange (aggregated) |
Performance Comparison: The Experimental Evidence
Beyond the numbers, the practical performance in a biological context is the most critical factor for researchers.
Specificity and Contrast
Both dyes effectively accumulate in acidic vesicles, providing clear staining of lysosomes. Acridine Orange offers a distinct advantage with its dual-emission properties, which can provide qualitative information about lysosomal pH and membrane integrity. The shift from red to green fluorescence is a widely used indicator of lysosomal destabilization.[3] this compound provides a single green signal, which is bright and effective for marking and tracking acidic organelles.
Phototoxicity and Photostability
A major drawback of Acridine Orange is its significant phototoxicity. Upon illumination with blue light, AO accumulated in lysosomes can generate reactive oxygen species, leading to photo-oxidation and damage to the lysosomal membrane.[3][4] While this phenomenon can be harnessed to study lysosomal membrane permeabilization, it is a considerable drawback for long-term imaging experiments where cell health must be preserved.
In contrast, This compound is demonstrably less phototoxic and more suitable for long-term live-cell imaging . Studies evaluating tracers for acidic vesicles have shown that this compound allows for the tracking of these organelles for several hours without causing the "spectacular bursts" and rapid cell death associated with Acridine Orange under illumination.
Cytotoxicity
Both compounds are bioactive and can induce cellular responses, particularly at higher concentrations or with prolonged exposure. This compound is known to induce autophagy and apoptosis, effects that are being explored for anticancer applications. Acridine Orange also has cytotoxic potential, which is amplified by its phototoxicity.[4] For simple staining applications with minimal perturbation, using the lowest effective concentration and shortest incubation time is recommended for both dyes.
Experimental Protocols
Below are standard protocols for staining lysosomes in cultured mammalian cells. Optimization may be required depending on the cell type and experimental conditions.
This compound Staining Protocol
-
Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dish) to 50-75% confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound at a final concentration of 0.3-1.0 µM in pre-warmed, serum-containing cell culture medium.
-
Staining: Remove the culture medium from the cells and gently add the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or complete culture medium.
-
Imaging: Add fresh, pre-warmed phenol red-free imaging medium to the cells. Image immediately using a fluorescence microscope with filter sets appropriate for green fluorescence (Excitation: ~436 nm; Emission: ~525 nm).
Acridine Orange Staining Protocol
-
Cell Preparation: Culture cells on a suitable imaging vessel to 50-75% confluency.
-
Staining Solution Preparation: Prepare a working solution of Acridine Orange at a final concentration of 1-5 µg/mL (approximately 2-10 µM) in pre-warmed, serum-containing cell culture medium.
-
Staining: Remove the culture medium from the cells and gently add the Acridine Orange staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at 37°C in a CO₂ incubator.[3]
-
Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium.[3] It is crucial to wash thoroughly to remove excess dye that can contribute to background fluorescence.
-
Imaging: Add fresh, pre-warmed phenol red-free imaging medium. Proceed to imaging immediately, minimizing exposure to the excitation light.
-
Red Lysosomal Fluorescence: Use filter sets with excitation around 460-490 nm and a long-pass emission filter (>610 nm).
-
Green Nuclear/Cytosolic Fluorescence: Use standard FITC/GFP filter sets (Excitation: ~490 nm; Emission: ~525 nm).
-
Conclusion and Recommendations
Both this compound and Acridine Orange are effective and economical probes for staining lysosomes. The choice between them hinges on the specific demands of the experiment.
Choose Acridine Orange if:
-
You need to qualitatively assess lysosomal membrane stability or pH gradients through ratiometric imaging (red/green shift).
-
Your experiment involves short-term imaging or endpoint assays like flow cytometry where phototoxicity is less of a concern.
-
You want to simultaneously visualize nucleic acids (green) and acidic compartments (red).
Choose this compound if:
-
Your experiment requires long-term live-cell imaging or time-lapse microscopy to track lysosomal dynamics, movement, or interactions.
-
Maintaining cell viability and minimizing phototoxic artifacts is your highest priority.
-
A single, bright marker for all acidic vesicles is sufficient for your research question.
By understanding the distinct advantages and limitations of each dye, researchers can make an informed decision to generate clear, reliable, and artifact-free data in their explorations of lysosomal biology.
References
- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of acridine orange, LysoTracker Red, and this compound as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinacrine and Other Acridine Derivatives for DNA Intercalation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quinacrine and other commonly used acridine derivatives in DNA intercalation studies. Acridine-based compounds are planar heterocyclic molecules that have long been a subject of interest in medicinal chemistry and molecular biology due to their ability to bind to DNA, primarily through intercalation. This interaction can lead to various biological effects, including mutagenesis and cytotoxicity, making them valuable tools for research and potential therapeutic agents.
This guide will delve into the comparative DNA binding affinities, thermodynamic properties, and experimental methodologies for studying these interactions. The information presented is supported by experimental data to aid researchers in selecting the most suitable acridine derivative for their specific research needs.
Comparative Analysis of DNA Binding Properties
The affinity of acridine derivatives for DNA is a critical parameter in understanding their biological activity. This affinity is typically quantified by the binding constant (K), where a higher value indicates a stronger interaction. The following table summarizes the DNA binding constants for this compound and other selected acridine derivatives, collated from various studies.
| Compound | DNA Type | Method | Binding Constant (K) (M⁻¹) | Reference |
| This compound | Calf Thymus DNA | Fluorescence Spectroscopy | 1.1 x 10⁵ | [1] |
| Calf Thymus DNA | Isothermal Titration Calorimetry | ~10⁶ | [2] | |
| poly(dG-dC)·poly(dG-dC) | Spectrophotometry | Higher affinity than for poly(dA-dT)·poly(dA-dT) | [3] | |
| Proflavine | Herring Sperm DNA | Cyclic Voltammetry | 2.32 (± 0.41) x 10⁴ | [4] |
| Herring Sperm DNA | UV-Vis Spectroscopy | 2.20 (± 0.48) x 10⁴ | [4] | |
| Calf Thymus DNA | Flow Injection Analysis | 1.19 (± 0.09) x 10⁵ | [5] | |
| Calf Thymus DNA | Absorption Spectroscopy | ≥3.8 x 10⁶ (low ionic strength) | [6] | |
| Acridine Orange | Calf Thymus DNA | Spectrophotometry | Varies with DNA/dye ratio | [7] |
| Calf Thymus DNA | Not specified | Binding is complex and includes aggregation | [8] | |
| 9-Aminoacridine | Not specified | Not specified | High affinity, involved in G-quadruplex stabilization | [9] |
| N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) | Calf Thymus DNA | Absorbance Spectroscopy | 6-fold higher affinity than DACA | [10] |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Calf Thymus DNA | Absorbance Spectroscopy | Lower affinity than AAC | [10] |
Note: Binding constants can vary depending on the experimental conditions, such as ionic strength, pH, temperature, and the specific DNA sequence used.
Understanding the Mechanism of DNA Intercalation
The primary mode of interaction for many acridine derivatives with DNA is intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. This process is driven by π-π stacking interactions between the aromatic system of the acridine and the DNA bases. Additionally, electrostatic interactions between the positively charged acridine derivative (at physiological pH) and the negatively charged phosphate backbone of DNA contribute to the binding. Some derivatives, like this compound, also possess side chains that can interact with the DNA grooves, further stabilizing the complex.[2]
References
- 1. arxiv.org [arxiv.org]
- 2. DNA intercalation by this compound and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA intercalation of methylene blue and this compound: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]
- 7. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Acridine orange interaction with DNA: Effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of Quinacrine in p53-Mutant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinacrine's anti-cancer effects in p53-mutant cells against other therapeutic alternatives, supported by experimental data. The information is curated to assist researchers in evaluating this compound as a potential therapeutic agent for cancers harboring p53 mutations, a significant challenge in oncology.
Executive Summary
Mutations in the TP53 gene are the most common genetic alteration in human cancers, often leading to resistance to conventional therapies. This compound, a repurposed antimalarial drug, has emerged as a promising anti-cancer agent with efficacy in p53-mutant cancer cells through p53-independent mechanisms. This guide summarizes the key findings on this compound's efficacy, compares it with other compounds, and provides detailed experimental protocols for key validation assays.
Comparative Analysis of Anti-Cancer Efficacy
This compound has demonstrated significant cytotoxic effects in a variety of cancer cell lines with mutated or deficient p53. Its mechanism of action is multifactorial, involving the induction of autophagy, inhibition of the NF-κB pathway, and trapping of the FACT (Facilitates Chromatin Transcription) complex.
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various p53-mutant cancer cell lines. For comparison, data for cisplatin, a standard chemotherapeutic agent, and Nutlin-3a, an MDM2 inhibitor that is primarily effective in p53 wild-type cells, are included where available. Direct comparative studies of this compound with other targeted therapies like PRIMA-1 in p53-mutant cells are limited in the current literature.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Cisplatin IC50 (µM) | Nutlin-3a IC50 (µM) | Reference |
| HCT116 p53-/- | Colon Carcinoma | Null | ~5-10 | Not Reported | 30.59 ± 4.86 | [1][2] |
| H2452 | Mesothelioma | Mutant | 3.46 ± 0.07 | Not Reported | Not Reported | [3] |
| H226 | Mesothelioma | Mutant | 1.84 ± 0.12 | Not Reported | Not Reported | [3] |
| PANC-1 | Pancreatic Cancer | Mutant | Not Reported | Not Reported | > 20 | [4] |
| BxPC-3 | Pancreatic Cancer | Mutant | Not Reported | Not Reported | > 20 | [4] |
| SKOV3 | Ovarian Cancer | Mutant | Not Reported | Not Reported | 38 | [5] |
| OVCAR3 | Ovarian Cancer | Mutant | Not Reported | Not Reported | > 70 | [5] |
Note: The IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the assay used. The data presented here is for comparative purposes.
In Vivo Efficacy in Xenograft Models
Preclinical studies using animal models provide valuable insights into a drug's potential therapeutic efficacy. This compound has been shown to suppress tumor growth in xenograft models of p53-mutant cancers.
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| HCT116 p53-/- | Colon Carcinoma | This compound (10 or 20 mg/kg, i.p.) | Suppressed tumor growth | [1] |
| Villin-Cre;p53+/LSL-R172H | Intestinal Cancer | This compound | Suppressed tumor formation | [1] |
| B16 melanoma | Melanoma | Niclosamide and this compound combination | Reduced tumor size and weight | [6] |
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity in p53-mutant cells is attributed to its ability to modulate multiple signaling pathways.
Key Signaling Pathways Affected by this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or other compounds for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of the compounds for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
Cancer cell lines stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Plate the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for several hours.[7]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[7]
FACT Chromatin Trapping Assay
This assay determines the ability of a compound to trap the FACT complex on chromatin.
Procedure Overview: This technique typically involves the separation of soluble and chromatin-bound cellular fractions followed by Western blotting to detect the localization of FACT subunits (SPT16 and SSRP1).[8] An increased amount of FACT in the chromatin-bound fraction after drug treatment indicates chromatin trapping.[8]
-
Cell Lysis and Fractionation: Cells are treated with the test compound and then lysed to separate the soluble cytoplasmic and nuclear proteins from the insoluble chromatin fraction.[8]
-
Western Blotting: The soluble and chromatin-bound fractions are then analyzed by SDS-PAGE and Western blotting using antibodies specific for the FACT subunits.
-
Analysis: An increase in the signal for FACT subunits in the chromatin fraction of treated cells compared to untreated cells signifies chromatin trapping.[8]
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent anti-cancer agent in p53-mutant cancer cells, acting through multiple p53-independent pathways. Its ability to overcome chemoresistance and its synergistic effects with conventional chemotherapeutics like cisplatin make it an attractive candidate for further clinical investigation.[9]
However, to fully validate its clinical potential, further research is warranted in the following areas:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with other emerging therapies for p53-mutant cancers are needed to establish its relative efficacy.
-
Biomarker Identification: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.
-
Combination Therapies: Further exploration of rational combination strategies with other targeted agents could enhance the therapeutic window and overcome potential resistance mechanisms.[6]
This guide provides a foundational understanding of this compound's anti-cancer effects in the context of p53-mutant cancers. The provided data and protocols should serve as a valuable resource for researchers dedicated to developing novel and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low doses of niclosamide and this compound combination yields synergistic effect in melanoma via activating autophagy-mediated p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of chromatin damage and chromatin trapping of FACT in mediating the anticancer cytotoxicity of DNA-binding small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposed this compound synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine vs. Novel Compounds: A Comparative Guide to Prion Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious conformer (PrPSc). The development of effective therapeutics remains a critical challenge. This guide provides an objective comparison of the efficacy of the historically significant compound, quinacrine, with that of promising novel therapeutic agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Executive Summary
Once a promising candidate, the antimalarial drug This compound has demonstrated limited to no efficacy in animal models and human clinical trials for prion diseases, despite early success in cellular models. Key limitations include poor blood-brain barrier penetration and the emergence of drug-resistant prion strains. In contrast, several novel compounds and therapeutic strategies have emerged with significant potential. These include small molecule inhibitors like anle138b and IND24 that have shown to extend survival in animal models, as well as groundbreaking approaches such as antisense oligonucleotides (ASOs) that can significantly prolong survival by reducing PrPC expression, and immunotherapy with monoclonal antibodies like PRN100 , which has shown encouraging preliminary results in human trials.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and selected novel compounds in inhibiting PrPSc formation and extending survival in preclinical and clinical studies.
| Compound/Therapy | Assay Type | Cell/Animal Model | IC50 / Efficacy Metric | Source |
| This compound | In vitro (PrPSc Inhibition) | ScN2a cells | ~0.3 µM | [1] |
| In vitro (PrPSc Inhibition) | ScN2a cells | EC50 of 120 nM (extracellular), 6713 nM (intracellular) | [2] | |
| In vivo (Survival) | Prion-infected mice | No significant survival extension | [1] | |
| Clinical Trial (PRION-1) | Human patients with prion disease | No significant effect on clinical course | ||
| Anle138b | In vivo (Survival) | RML prion-infected mice | Doubled survival time | [3] |
| IND24 | In vivo (Survival) | Scrapie-infected wild-type mice | Doubled survival time | [4] |
| In vivo (Survival vs. different strains) | Tg(Gfap-luc)/FVB mice (ME7 prions) | 170% survival index | [4] | |
| Antisense Oligonucleotides (ASOs) | In vivo (Survival) | Prion-infected mice | 61-98% extension in survival (prophylactic) | [5] |
| In vivo (Survival) | Prion-infected mice | 55% extension in survival (treatment at clinical onset) | [5] | |
| In vitro (PrPC Reduction) | Mouse endothelial cells | Dose-dependent reduction of PrP mRNA | [6] | |
| PRN100 (Monoclonal Antibody) | Clinical Trial (First-in-human) | 6 CJD patients | Appeared safe and reached target CSF concentrations | [7] |
| Clinical Trial (First-in-human) | 3 of 6 patients | Appeared to stabilize disease progression at target dosage | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Prion-Infected Cell Culture Assay for Therapeutic Efficacy
This protocol is adapted from standard methods used to screen for anti-prion compounds in cell culture.[1][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for PrPSc formation in a chronically prion-infected cell line.
Materials:
-
Prion-infected neuronal cell line (e.g., ScN2a, CAD5)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Test compound stock solution
-
96-well cell culture plates
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc)
-
SDS-PAGE equipment
-
Western blotting equipment
-
Anti-PrP antibody (e.g., 3F4)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader or imaging system
Procedure:
-
Cell Plating: Seed prion-infected cells into 96-well plates at a density that allows for several days of growth without reaching confluency.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for 3-5 days.
-
Cell Lysis: Aspirate the medium and lyse the cells in each well with lysis buffer.
-
Proteinase K Digestion: Transfer a portion of the lysate to a new plate and treat with a final concentration of 20 µg/mL PK for 1 hour at 37°C to digest PrPC.
-
PK Inactivation: Stop the PK digestion by adding a PK inhibitor.
-
Western Blotting: a. Run the PK-treated lysates on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST. d. Incubate with a primary anti-PrP antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and capture the signal.
-
Data Analysis: Quantify the PrPSc band intensity for each compound concentration. Plot the percentage of PrPSc inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for PrPSc Detection in Brain Homogenates
This protocol outlines the detection of PK-resistant PrPSc in brain tissue from prion-infected animals.[10][11][12][13][14]
Objective: To detect the presence and quantify the levels of PrPSc in brain tissue.
Materials:
-
Brain tissue from prion-infected and control animals
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
10% (w/v) brain homogenate
-
Lysis buffer
-
Proteinase K
-
SDS-PAGE and Western blotting reagents and equipment (as above)
-
Anti-PrP antibody
Procedure:
-
Homogenization: Homogenize brain tissue in homogenization buffer to create a 10% (w/v) homogenate.
-
Lysis: Mix an aliquot of the brain homogenate with lysis buffer.
-
Proteinase K Digestion: Treat one aliquot of the lysate with PK (e.g., 50 µg/mL for 1 hour at 37°C). Leave a second aliquot untreated as a control for total PrP.
-
Sample Preparation: Stop the PK digestion and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described in the cell culture assay protocol.
-
Analysis: Compare the PK-treated and untreated samples. The presence of a PK-resistant band in the treated sample indicates the presence of PrPSc. The glycoform pattern and molecular weight of the PrPSc can also be analyzed.
Animal Model Survival Study
This protocol describes a typical in vivo study to assess the efficacy of a therapeutic agent in a prion-infected mouse model.[4][5]
Objective: To determine if a test compound can extend the survival time of prion-infected animals.
Materials:
-
Wild-type or transgenic mice susceptible to a specific prion strain (e.g., C57BL/6 mice for RML prions)
-
Prion inoculum (e.g., 1% brain homogenate from a terminally ill mouse)
-
Test compound formulated for administration (e.g., in drinking water, food, or for injection)
-
Anesthesia
-
Stereotactic injection apparatus (for intracerebral inoculation)
-
Cages and animal care facilities compliant with biosafety level 2 or 3.
Procedure:
-
Inoculation: Anesthetize the mice and inoculate them with the prion strain, typically via intracerebral injection.
-
Treatment Administration: Begin administration of the test compound or vehicle control at a predetermined time point (e.g., prophylactically, at the time of inoculation, or at a specific time post-inoculation).
-
Monitoring: Monitor the mice daily for the onset of clinical signs of prion disease (e.g., weight loss, ataxia, kyphosis, nesting behavior deficits).
-
Endpoint: The primary endpoint is typically the time to the onset of terminal disease, at which point the animals are euthanized.
-
Data Analysis: Construct Kaplan-Meier survival curves for the treated and control groups and compare them using a log-rank test to determine if there is a statistically significant difference in survival time.
-
Post-mortem Analysis: Collect brains for subsequent analysis of PrPSc levels and neuropathology.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to prion disease and its treatment.
References
- 1. Prion propagation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRC Prion Unit discusses possible clinical trial of PRN100 antibody [cureffi.org]
- 4. Drug resistance confounding prion therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides extend survival of prion-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prion protein monoclonal antibody (PRN100) therapy for Creutzfeldt-Jakob disease: evaluation of a first-in-human treatment programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prion strain discrimination in cell culture: The cell panel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cultured Cell Sublines Highly Susceptible to Prion Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive detection of PrPSc by Western blot assay based on streptomycin sulphate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunodetection of PrPSc Using Western Immunoblotting Techniques | Springer Nature Experiments [experiments.springernature.com]
- 12. Validation of a Western immunoblotting procedure for bovine PrP<sup>Sc</sup> detection and its use as a rapid surveillance method for the diagnosis of bovine spongiform encephalopathy (BSE) - ProQuest [proquest.com]
- 13. An optimized Western blot assay provides a comprehensive assessment of the physiological endoproteolytic processing of the prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Quinacrine's Phospholipase A2 Inhibitory Activity: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various assays used to evaluate the phospholipase A2 (PLA2) inhibitory activity of quinacrine. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.
This compound, a compound historically used as an antimalarial agent, has garnered significant interest for its potent inhibitory effects on phospholipase A2 (PLA2) enzymes. These enzymes play a crucial role in various physiological and pathological processes by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for inflammatory mediators such as prostaglandins and leukotrienes. The validation of this compound's PLA2 inhibitory action across multiple assay platforms is essential for a comprehensive understanding of its mechanism and for its potential development as a therapeutic agent.
This guide explores three distinct and widely used assays to characterize the PLA2 inhibitory properties of this compound: the in vitro radioactive PLA2 activity assay, the cell-based arachidonic acid release assay, and the prostaglandin E2 (PGE2) enzyme immunoassay (EIA). Each assay provides a unique perspective on the compound's inhibitory potential, from direct enzyme interaction to its effects within a cellular context and on downstream inflammatory signaling.
Quantitative Comparison of this compound's PLA2 Inhibitory Activity
The inhibitory potency of this compound against PLA2 can vary depending on the specific PLA2 isoform, the substrate used, and the assay conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound obtained from different experimental setups. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental methodologies.
| Assay Type | PLA2 Isoform | Cell/System | Substrate/Stimulus | This compound IC50 | Reference |
| In Vitro Enzymatic Assay | Not Specified | Rabbit Platelets | Phospholipids | 4 - 7 µM | [1] |
| Arachidonic Acid Release | Not Specified | Mouse Peritoneal Macrophages | Oxidized LDL | Inhibition Observed | [2] |
| Prostaglandin Synthesis | Not Specified | Isolated Rat Hearts | Ischemia/Reperfusion | Inhibition of 6-keto-PGF1α observed at 1, 5, and 50 µM | [3] |
| cPLA2 Expression | Cytoplasmic PLA2 (cPLA2) | Rat Brain | Fimbria-fornix transection | Inhibition of increased cPLA2 immunoreactivity at 5 mg/kg (i.p.) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and cross-validation of findings.
In Vitro Radioactive Phospholipase A2 Activity Assay
This assay directly measures the enzymatic activity of PLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Phospholipase A2 enzyme (e.g., from bee venom or porcine pancreas)
-
Radiolabeled substrate: L-α-phosphatidylcholine, 1-palmitoyl-2-[1-¹⁴C]arachidonoyl
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the substrate solution by drying the radiolabeled and unlabeled phosphatidylcholine under nitrogen and resuspending in the reaction buffer to the desired concentration.
-
In a microcentrifuge tube, add the reaction buffer, this compound at various concentrations (or vehicle control), and the PLA2 enzyme. Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by adding a stop solution (e.g., 2:1:0.8 methanol:chloroform:acetic acid).
-
Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.
-
Collect the organic (lower) phase containing the released [¹⁴C]arachidonic acid.
-
Evaporate the solvent and redissolve the lipid extract in a small volume of chloroform.
-
Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1).
-
Visualize the separated lipids (e.g., using iodine vapor) and scrape the spot corresponding to arachidonic acid into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Arachidonic Acid Release Assay
This assay assesses the ability of this compound to inhibit PLA2 activity within a cellular environment by measuring the release of pre-incorporated radiolabeled arachidonic acid from cell membranes.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, A549 cells)
-
[³H]-Arachidonic acid
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Stimulating agent (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-arachidonic acid in a serum-free medium for 18-24 hours.
-
Wash the cells three times with PBS to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in a serum-free medium for 1 hour.
-
Stimulate the cells by adding the stimulating agent (e.g., LPS) to the medium.
-
Incubate for a specified time (e.g., 4-6 hours) to allow for arachidonic acid release.
-
Collect the supernatant (extracellular medium) and lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of arachidonic acid release as (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100.
-
Determine the percentage of inhibition by this compound and calculate the IC50 value.
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)
This assay measures the downstream consequence of PLA2 activation by quantifying the production of PGE2, a major pro-inflammatory prostaglandin.
Materials:
-
Cell line (e.g., A549 cells, macrophages)
-
Stimulating agent (e.g., interleukin-1β (IL-1β), LPS)
-
This compound stock solution
-
PGE2 EIA kit (commercially available)
-
Cell culture medium and supplements
Procedure:
-
Seed the cells in a multi-well plate and grow them to near confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., IL-1β) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the PGE2 EIA on the collected supernatants according to the manufacturer's instructions. This typically involves a competitive binding assay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited amount of antibody.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of PGE2 in each sample by comparing the absorbance to a standard curve generated with known concentrations of PGE2.
-
Determine the percentage of inhibition of PGE2 production by this compound and calculate the IC50 value.
Visualizing the Pathways and Workflows
To better understand the relationships between the different components of PLA2 signaling and the experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Competitive inhibition of phospholipase A2 activity by the platelet-activating factor antagonist Ro 19-3704 and evidence for a novel suppressive effect on platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Participation of the arachidonic acid cascade pathway in macrophage binding/uptake of oxidized low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the phospholipase A2 inhibitors this compound and 7,7-dimethyleicosadienoic acid in isolated globally ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase A2 inhibitor this compound prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Quinacrine with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with well-established safety profiles presents a promising and efficient strategy in oncology. Quinacrine, an antimalarial drug, has garnered significant attention for its anticancer properties and its ability to enhance the efficacy of conventional chemotherapy agents. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy drugs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergism
This compound has been shown to synergize with a range of chemotherapeutic agents across different cancer types. The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced cytotoxic effects of these drug combinations. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Cisplatin
| Cancer Type | Cell Line(s) | IC50 (μM) - Cisplatin Alone | IC50 (μM) - this compound Alone | IC50 (μM) - Combination | Combination Index (CI) | Reference |
| Head and Neck Squamous Cell Carcinoma | SCC040 | ~5 | ~1.5 | Not Reported | < 1 | [1] |
| Ovarian Cancer | OV2008, C13 | Not Reported | Not Reported | Not Reported | 0.3 - 0.7 (Strong Synergism) | [2][3] |
| Colorectal Cancer | HCT-8 | Not Reported | Not Reported | Not Reported | Synergistic | [4] |
Table 2: Synergistic Effects of this compound with Doxorubicin
| Cancer Type | Cell Line(s) | IC50 (μM) - Doxorubicin Alone | IC50 (μM) - this compound Alone | IC50 (μM) - Combination | Combination Index (CI) | Reference |
| Breast Cancer | MDA-MB-231 | ~0.45 | ~6 | Not Reported | Synergistic | [5] |
Table 3: Synergistic Effects of this compound with Other Chemotherapies
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Findings | Reference |
| 5-Fluorouracil | Colorectal Cancer | Panel of 10 CRC lines | This compound synergizes with 5-FU and enhances sorafenib cytotoxicity. | [6] |
| Paclitaxel | Ovarian Cancer | Not Specified | This compound can resensitize drug-resistant gynecologic cancer cells to paclitaxel. | [2] |
| Temozolomide | Glioblastoma | TMZ-sensitive & resistant GBM cells | QC substantially enhanced TMZ cytotoxicity in both sensitive and resistant cells. | [7] |
Key Signaling Pathways Modulated by this compound
This compound's synergistic activity is attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell survival and proliferation.[8][9] The primary mechanisms include the activation of the p53 tumor suppressor pathway and the simultaneous inhibition of the pro-survival NF-κB pathway.[4][10] Additionally, this compound is known to induce autophagy and cell cycle arrest.[8][11]
References
- 1. Repurposed this compound synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the efficacy of cisplatin by increasing apoptosis and modulating cancer survival proteins in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synergizes with 5-fluorouracil and other therapies in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. archbreastcancer.com [archbreastcancer.com]
- 10. Repurposing this compound for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Stem Cells Potentiality of an Anti-Malarial Agent this compound: An Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Quinacrine and Other Phospholipase A2 Inhibitors
For Immediate Release
In the intricate landscape of neurodegenerative disease research and drug development, the quest for effective neuroprotective agents remains a paramount challenge. Among the promising therapeutic targets is Phospholipase A2 (PLA2), an enzyme implicated in the inflammatory cascade and neuronal damage. This guide provides a comparative analysis of the neuroprotective effects of Quinacrine, a well-known PLA2 inhibitor, against other notable PLA2 inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to PLA2 and its Role in Neurodegeneration
Phospholipase A2 (PLA2) enzymes are critical players in cellular signaling, catalyzing the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids.[1] These products are precursors to potent inflammatory mediators such as prostaglandins and leukotrienes, which, when overproduced in the central nervous system, contribute to neuroinflammation and neuronal cell death, hallmarks of various neurodegenerative disorders.[1] Inhibition of PLA2 is therefore a rational strategy for mitigating neuroinflammation and affording neuroprotection.
This compound, a repurposed antimalarial drug, has been identified as a non-specific inhibitor of PLA2.[2][3][4] Its neuroprotective properties have been investigated in several preclinical models of neurological disorders. This guide compares the efficacy of this compound with other synthetic PLA2 inhibitors, including Arachidonyl trifluoromethyl ketone (AACOCF3), Methyl arachidonyl fluorophosphonate (MAFP), and Bromoenol lactone (BEL).
Comparative Efficacy of PLA2 Inhibitors: In Vivo Models
The most common in vivo model to study neuroprotection in the context of stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model, which mimics the ischemia-reperfusion injury seen in humans.
Table 1: Neuroprotective Effects of PLA2 Inhibitors in the Rat tMCAO Model
| Inhibitor | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| This compound | 5 mg/kg | Intraperitoneal | Statistically significant reduction (p < 0.05) | Significant improvement in neurological scores | [5] |
| AACOCF3 | Data not available in tMCAO model | - | - | - | - |
| MAFP | Data not available in tMCAO model | - | - | - | - |
| BEL | Data not available in tMCAO model | - | - | - | - |
Note: Direct comparative studies of these inhibitors in the same tMCAO experiment are limited. The data presented is compiled from individual studies.
Another relevant in vivo model is the kainic acid-induced excitotoxicity model, which recapitulates aspects of seizure-induced neuronal death.
Table 2: Neuroprotective Effects of PLA2 Inhibitors in the Kainic Acid-Induced Excitotoxicity Model
| Inhibitor | Dosage | Administration Route | Neuronal Loss Reduction | Reference |
| This compound | Data not available | - | Data not available | - |
| AACOCF3 | Data not available | - | Data not available | - |
| MAFP | Data not available | - | Data not available | - |
| BEL | Data not available | - | Data not available | - |
Comparative Efficacy of PLA2 Inhibitors: In Vitro Models
In vitro models using neuronal cell lines such as PC12 and SH-SY5Y are instrumental in elucidating the direct neuroprotective effects of compounds and their mechanisms of action.
Table 3: Cytoprotective Effects of PLA2 Inhibitors in Neuronal Cell Lines
| Inhibitor | Cell Line | Insult | Concentration | Increase in Cell Viability (%) | Reference |
| This compound | PC12 | Microwave-induced injury | 20 and 40 µM | Statistically significant increase | [6] |
| AACOCF3 | Data not available | - | - | - | - |
| MAFP | Data not available | - | - | - | - |
| BEL | Data not available | - | - | - | - |
Note: The table reflects the available data from the conducted search. More research is needed to provide a comprehensive comparison.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of PLA2 inhibitors are primarily attributed to the attenuation of the neuroinflammatory cascade. The inhibition of PLA2 reduces the production of arachidonic acid, thereby decreasing the synthesis of pro-inflammatory eicosanoids.
Caption: PLA2 signaling pathway in neuroinflammation.
This compound and other PLA2 inhibitors act by blocking the catalytic activity of PLA2, thus preventing the downstream production of inflammatory molecules that lead to neuronal damage.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This surgical procedure induces focal cerebral ischemia followed by reperfusion, modeling human ischemic stroke.
Caption: Experimental workflow for the tMCAO model in rats.
Protocol Details:
-
Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).[6]
-
Surgical Preparation: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
Occlusion: Introduce a 4-0 nylon monofilament with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the MCA origin.[7][8]
-
Reperfusion: After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.[7]
-
Closure and Recovery: Ligate the ECA stump, suture the incision, and allow the animal to recover.
-
Infarct Volume Assessment: After a set reperfusion period (e.g., 24 or 48 hours), euthanize the animal, and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).[7]
Kainic Acid-Induced Excitotoxicity
This model involves the administration of kainic acid, a glutamate analog, to induce seizures and subsequent neuronal damage, particularly in the hippocampus.[9][10][11]
Protocol Details:
-
Animal Preparation: Anesthetize the rat or mouse.
-
Kainic Acid Administration: Inject kainic acid intraperitoneally or directly into the brain (e.g., intra-hippocampal).[10] A typical intraperitoneal dose in mice is 20-30 mg/kg.
-
Seizure Monitoring: Observe the animal for seizure activity, which typically begins within 30 minutes of injection.[10]
-
Tissue Processing: After a predetermined time (e.g., 24-72 hours), perfuse the animal and process the brain for histological analysis (e.g., Nissl staining) to quantify neuronal loss in specific brain regions like the hippocampus.[11]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.[5][12]
-
Treatment: Expose the cells to the neurotoxic insult (e.g., hydrogen peroxide, amyloid-beta) with or without the PLA2 inhibitor for a specified duration (e.g., 24 hours).[12]
-
MTT Incubation: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control group.
Conclusion and Future Directions
The available evidence suggests that this compound exhibits neuroprotective effects in preclinical models of neurological injury, likely through its inhibition of the PLA2-mediated inflammatory pathway. However, a direct quantitative comparison with other specific PLA2 inhibitors like AACOCF3, MAFP, and BEL is hampered by a lack of head-to-head studies using standardized models and endpoints.
Future research should focus on direct comparative studies of these inhibitors in well-established models of neurodegeneration to delineate their relative potency and therapeutic potential. Furthermore, the development of more specific PLA2 inhibitors with favorable blood-brain barrier permeability is a critical next step in translating the promise of PLA2 inhibition into effective neuroprotective therapies. This guide underscores the importance of rigorous, comparative preclinical research in advancing the field of neuroprotective drug discovery.
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. This compound, a PLA2 inhibitor, alleviates LPS-induced acute kidney injury in rats: Involvement of TLR4/NF-κB/TNF α-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial drugs inhibit phospholipase A2 activation and induction of interleukin 1beta and tumor necrosis factor alpha in macrophages: implications for their mode of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Quinacrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance on the proper disposal procedures for quinacrine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Disposal Procedures
When handling this compound waste, it is imperative to follow established safety protocols. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In the event of a spill, the area should be evacuated and ventilated if necessary. The specific cleanup procedure depends on whether the spill is dry or wet.
For dry spills, use dry cleanup procedures to avoid generating dust. The spilled material should be carefully swept or vacuumed—using a vacuum with a HEPA filter—and placed into a sealed, labeled container for disposal.[1][2] For wet spills, the material should be absorbed with an inert material, such as sand or vermiculite, and then shoveled into a suitable, sealed container.[1][3] Following the initial cleanup, the area should be washed with large amounts of water, and the runoff should be collected for treatment and disposal.[1]
All this compound waste must be handled in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
Summary of Handling and Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment | Protective clothing, gloves, safety glasses, dust respirator | [1][2][4] |
| Spill Cleanup (Dry) | Use dry cleanup procedures, avoid generating dust, vacuum or sweep up, place in a sealed container. | [1][2] |
| Spill Cleanup (Wet) | Absorb with inert material, shovel into a labeled container. | [1][3] |
| Final Disposal Methods | Burial in a licensed landfill or incineration in a licensed apparatus. | [1] |
| Container Management | Use original or suitable, clearly labeled, sealed containers (e.g., plastic or polyethylene). Puncture containers to prevent reuse before landfill disposal. | [1][2] |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from the initial stage of waste generation to the final disposal step.
Caption: Logical workflow for the safe disposal of this compound waste.
Detailed Experimental Protocols
While specific, quantitative experimental protocols for this compound disposal are not extensively detailed in publicly available literature, the general procedures provided in safety data sheets serve as the primary methodology. The key steps are outlined below:
1. Waste Segregation and Collection:
-
Isolate this compound waste from other laboratory waste streams.
-
Collect solid waste, including contaminated PPE, in a designated, sealed container.
-
For liquid waste containing this compound, absorb it with a non-reactive absorbent material before placing it in a sealed container.
2. Spill Neutralization and Cleanup:
-
For minor spills:
-
Wear appropriate PPE.
-
If it is a powder, dampen it with water to prevent dust formation before sweeping.[1]
-
For liquids, cover with an absorbent material.
-
Collect the material and place it in a sealed container for disposal.
-
-
For major spills:
-
Alert personnel and emergency responders.
-
Control personal contact by wearing protective clothing.
-
Prevent spillage from entering drains or water courses.
-
Follow the cleanup procedures for minor spills on a larger scale.
-
3. Final Disposal:
-
The primary recommended methods for the final disposal of this compound waste are incineration or burial in a licensed landfill.[1]
-
It is crucial to consult with a certified waste management authority to ensure that the chosen disposal facility is licensed to handle this type of chemical waste.[1]
-
All disposal activities must be documented and comply with institutional, local, state, and federal regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
